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1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone Documentation Hub

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  • Product: 1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone
  • CAS: 866335-41-3

Core Science & Biosynthesis

Foundational

1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone: A Privileged Scaffold in Peptidomimetic Drug Discovery

Executive Summary In modern drug discovery, the transition from native peptides to orally bioavailable, metabolically stable small molecules requires the use of conformationally restricted scaffolds. 1-(2-Propenyl)-4-ter...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from native peptides to orally bioavailable, metabolically stable small molecules requires the use of conformationally restricted scaffolds. 1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone (also known as N1-allyl-N4-Boc-piperazin-2-one) has emerged as a linchpin intermediate in this space. Rather than possessing a direct biological "mechanism of action" (MoA) as a standalone active pharmaceutical ingredient (API), this molecule's MoA is defined by its chemical and structural mechanism —acting as a highly programmable pharmacophore scaffold. It enables the mimicry of peptide β -turns, facilitates late-stage functionalization, and serves as a core for synthesizing inhibitors of protein-protein interactions (PPIs) and G-protein coupled receptors (GPCRs)[1].

This technical guide dissects the causality behind the structural features of this scaffold, details the experimental workflows for its derivatization, and outlines its role in accelerating the discovery of novel therapeutics.

Structural Rationale and Pharmacophore Mapping

The utility of 1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone is not accidental; every functional group is a deliberate choice designed to solve specific synthetic and biological challenges.

The 2-Piperazinone Core: The β -Turn Mimic

Native peptides suffer from rapid proteolysis and high conformational flexibility, making them poor drug candidates. The 6-membered 2-piperazinone ring restricts the dihedral angles ( ϕ and ψ ) of the molecule, forcing it into a pre-organized conformation that closely mimics the i+1 and i+2 residues of a peptide β -turn[2]. This rigidification reduces the entropic penalty upon target binding and shields the amide bonds from enzymatic degradation.

The N1-Allyl Group: The Diversity Handle

The 2-propenyl (allyl) group at the N1 position serves as a highly reactive, orthogonal handle for late-stage functionalization. The terminal olefin can undergo:

  • Olefin Cross-Metathesis: Using Grubbs' catalysts to append lipophilic tails or macrocyclize the structure.

  • aza-Wacker Cyclization: Palladium-catalyzed intramolecular amination to form complex, bridged, or spirocyclic architectures[3].

  • Hydroboration/Oxidation: To convert the olefin into a primary alcohol for further etherification.

The N4-Boc Group: Electronic and Steric Control

The tert-butyloxycarbonyl (Boc) group at the N4 position provides orthogonal protection against the N1-allyl functionalization. Crucially, the electron-withdrawing nature of the Boc group attenuates the nucleophilicity of the N4 nitrogen. This prevents unwanted side reactions during enolate functionalization and allows for divergent access to a wider array of substrates via asymmetric allylic alkylation[4].

G Scaffold 1-Allyl-4-Boc-2-piperazinone (Core Scaffold) N1_Allyl N1-Allyl Group (Cross-Metathesis / aza-Wacker) Scaffold->N1_Allyl N4_Boc N4-Boc Group (Orthogonal Deprotection) Scaffold->N4_Boc C_Core Piperazinone Core (Beta-Turn Mimic) Scaffold->C_Core CrossMetathesis Lipophilic Tail Extension (Grubbs Catalyst) N1_Allyl->CrossMetathesis Buchwald Buchwald-Hartwig Coupling N4_Boc->Buchwald Peptidomimetic PPI Inhibition (Target Binding) C_Core->Peptidomimetic

Fig 1: Structural rationale and functionalization pathways of the piperazinone scaffold.

Mechanism of Action in Molecular Design

When integrated into a drug discovery pipeline, the scaffold's "mechanism" is to translate a known peptide sequence into a small-molecule therapeutic.

Case Study 1: Thrombin Receptor (PAR1) Antagonists

Researchers have utilized the piperazinone scaffold to mimic the Phe-Gly dipeptide sequence. By substituting the N1 and N4 positions, the scaffold successfully projects aromatic urea moieties and basic amino acids into the exact spatial orientation required to antagonize the PAR1 receptor, effectively inhibiting human platelet aggregation[1].

Case Study 2: Enkephalin Mimetics via Solid-Phase Synthesis

To target opioid receptors ( μ and δ ), the piperazinone core was synthesized on a solid phase to mimic Leu-enkephalin. The rigid core forced the pharmacophores (tyrosine and phenylalanine equivalents) into the correct spatial geometry, yielding potent receptor affinity while completely bypassing the proteolytic instability of native enkephalin[2].

MoA NativePeptide Native Peptide (Unstable, Flexible) Proteolysis Rapid Proteolysis (Clearance) NativePeptide->Proteolysis Piperazinone Piperazinone Scaffold (Rigid, Protease-Resistant) NativePeptide->Piperazinone Scaffold Hopping BetaTurn Pre-organized Beta-Turn Conformation Piperazinone->BetaTurn Receptor High-Affinity Receptor Binding BetaTurn->Receptor

Fig 2: The peptidomimetic mechanism of action bypassing native peptide limitations.

Key Experimental Workflows

To ensure trustworthiness and reproducibility, the following self-validating protocols describe the precise manipulation of the 1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone scaffold.

Protocol A: Enantioselective Decarboxylative Asymmetric Allylic Alkylation

This protocol utilizes the N4-Boc protection to attenuate nucleophilicity, allowing for the creation of chiral α,α -disubstituted piperazin-2-ones[4].

Reagents:

  • Substrate: 1-Allyl-4-Boc-2-piperazinone derived dicarbonyl (0.2 mmol)

  • Catalyst: Pd2​(dba)3​ (5 mol%)

  • Ligand: (S)-( CF3​ ) 3​

    t -BuPHOX (12.5 mol%)
  • Solvent: Toluene/Hexanes (1:2)

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, dissolve Pd2​(dba)3​ and the chiral PHOX ligand in the solvent mixture. Stir for 30 minutes at room temperature to pre-form the active palladium complex.

  • Substrate Addition: Add the Boc-protected piperazinone substrate to the catalyst solution. The electron-withdrawing Boc group ensures that the N4 nitrogen does not interfere with the palladium-allyl intermediate.

  • Reaction: Seal the vial, remove it from the glovebox, and stir at 25°C for 24–48 hours until complete consumption of the starting material is observed via TLC.

  • Workup: Filter the crude mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Validation: Concentrate in vacuo and purify via flash column chromatography. Determine the enantiomeric excess (ee) using chiral Supercritical Fluid Chromatography (SFC). Expected ee: >90%[4].

Protocol B: Solid-Phase Traceless Synthesis of Piperazinone Mimetics

This protocol demonstrates the cyclization of the piperazinone ring on a solid support, yielding a traceless peptidomimetic[2].

Step-by-Step Methodology:

  • Resin Loading: Alkylate a Wang resin-bound N -(4-tert-butyloxy-phenethyl)-glycine with Boc-serine- β -lactone in N -methylpyrrolidinone (NMP) at 40°C.

  • Amidation: Couple the resulting carboxylic acid to a monosubstituted benzylamine using BOP reagent (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) and DIPEA.

  • Traceless Cleavage & Cyclization: Treat the resin with a cleavage cocktail of 95% Trifluoroacetic Acid (TFA) and 5% H2​O for 2 hours.

  • Mechanism: The TFA simultaneously removes the Boc group and cleaves the linear precursor from the resin. The newly liberated secondary amine spontaneously attacks the adjacent ester/amide, driving intramolecular cyclization to form the piperazinone core.

  • Validation: Lyophilize the cleavage cocktail and analyze via LC-MS to confirm the mass of the cyclized piperazinone product.

Quantitative Data Summary

The table below summarizes the quantitative performance of the 1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone scaffold (and its direct derivatives) across various synthetic and biological applications.

Application / Reaction TypeReagents / CatalystYield (%)Enantiomeric Excess (ee) / AffinityReference
Asymmetric Allylic Alkylation Pd2​(dba)3​ , Chiral PHOX85 - 99%88 - 95% eeSun et al.[4]
Solid-Phase Cyclization 95% TFA / 5% H2​O 60 - 80% μ -receptor IC50​ = 400 nMShreder et al.[2]
aza-Wacker Cyclization Pd(OAc)2​ , O2​ (oxidant)70 - 85%High diastereoselectivityThomas et al.[3]
PAR1 Antagonist Synthesis HATU, DIPEA, then TFA45 - 65%Minimal aggregation at 10 μ MValdivielso et al.[1]

References

  • [4] Sun, A. W., Hess, S. N., & Stoltz, B. M. (2019). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 10(3), 788-792. Available at:[Link]

  • [2] Shreder, K., Zhang, L., Gleeson, J. P., Ericsson, J. A., Yalamoori, V. V., & Goodman, M. (1999). Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold. Journal of Combinatorial Chemistry, 1(5), 383-387. Available at:[Link]

  • [3] Thomas, A. A., Nagamalla, S., & Sathyamoorthi, S. (2020). Salient features of the aza-Wacker cyclization reaction. Chemical Science, 11(31), 8073-8088. Available at:[Link]

  • [1] Valdivielso, Á. M., García-López, M. T., Gutiérrez-Rodríguez, M., & Herranz, R. (2014). Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1. Molecules, 19(4), 4814-4846. Available at:[Link]

Sources

Exploratory

Structural Elucidation and Crystallographic Data of 1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone: A Technical Guide

Executive Summary Piperazinones are privileged scaffolds in modern drug discovery, frequently deployed as conformationally restricted peptidomimetics[1]. Among these, 1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperazinones are privileged scaffolds in modern drug discovery, frequently deployed as conformationally restricted peptidomimetics[1]. Among these, 1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone (commonly referred to as 1-allyl-4-Boc-piperazin-2-one) serves as a highly versatile intermediate. The N1-allyl group provides a handle for late-stage functionalization (e.g., via olefin cross-metathesis), while the N4-Boc group offers orthogonal protection and steric bulk.

For drug development professionals, understanding the solid-state conformation of this scaffold via X-ray crystallography is critical. The 3D orientation of the piperazinone ring dictates how appended pharmacophores project into biological binding pockets. This whitepaper provides an in-depth analysis of the crystallographic properties, conformational logic, and the precise experimental protocols required to isolate diffraction-quality crystals of this specific compound.

Conformational Architecture and Mechanistic Logic

The molecular architecture of 1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone is governed by two major structural constraints that dictate its crystal packing:

  • Lactam Planarity: The amide bond within the ring (N1–C2=O) exhibits significant resonance, enforcing local planarity. This prevents the piperazine ring from adopting a perfect, idealized chair conformation, forcing it instead into a distorted chair or half-chair geometry[2].

  • Boc Group Sterics: The N4-Boc group possesses partial double-bond character between the piperazine nitrogen lone pair and the carbamate carbonyl. To minimize severe 1,3-diaxial steric clashes with the ring protons, the Boc group typically adopts an E-configuration, orienting the bulky tert-butyl moiety outward[3].

Because both nitrogen atoms are substituted (N1 by allyl, N4 by Boc) and the molecule lacks hydroxyl groups, there are no strong hydrogen bond donors available. Consequently, the crystal lattice cannot rely on robust N–H···O networks. Instead, the supramolecular assembly is driven entirely by weaker C–H···O interactions and van der Waals dispersion forces, making the crystallization process highly sensitive to solvent choice and thermal conditions[2][4].

Conformation C1 1-(2-Propenyl)-4-Boc-2-piperazinone C2 Lactam Core (N1-C2) C1->C2 C3 Boc Group (N4) C1->C3 C4 Allyl Group (N1) C1->C4 C5 Distorted Chair Conformation C2->C5 Forces local planarity C6 Steric Bulk & Restricted Rotation C3->C6 E-configuration C7 van der Waals Packing Lattice C3->C7 Lacks H-bond donors C4->C7 Fills hydrophobic pockets C6->C5 Minimizes 1,3-diaxial clash

Conformational logic and crystal packing determinants of the piperazinone scaffold.

Experimental Protocol: Synthesis and Crystallization

Crystallography is fundamentally limited by the purity of the input material. Impurities as low as 1% can act as chain terminators in the periodic lattice, resulting in amorphous powders rather than single crystals. The following self-validating protocol ensures the generation of high-fidelity crystalline material.

Phase 1: N-Alkylation (Synthesis)
  • Preparation: Dissolve 4-Boc-2-piperazinone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

    • Causality: Atmospheric moisture must be strictly excluded to prevent the premature hydrolysis of the sodium hydride base.

  • Deprotonation: Cool the solution to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes.

    • Causality: The lactam N–H is only weakly acidic; NaH ensures irreversible and complete deprotonation to the nucleophilic amide anion.

  • Alkylation: Add allyl bromide (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching & Extraction: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the organic layer with brine (5x) to remove residual DMF. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Phase 2: Self-Validating Purification
  • Chromatography: Purify the crude oil via silica gel flash chromatography using a Hexanes/Ethyl Acetate gradient.

  • Validation Checkpoint: Analyze the isolated product via ¹H NMR and TLC.

    • Causality: Do not proceed to crystallization unless purity is >99%. Residual diallylated byproducts or unreacted starting material will induce polymorphic trapping, ruining crystal habit formation.

Phase 3: Crystal Growth and Harvesting
  • Solvent Selection: Dissolve the purified compound in a minimum volume of a 1:1 mixture of Petroleum Ether and Ethyl Acetate[2].

    • Causality: This binary solvent system leverages differential volatility. As the more volatile ethyl acetate evaporates, the solution slowly reaches supersaturation in the non-polar petroleum ether, promoting highly ordered, defect-free nucleation.

  • Evaporation: Pierce the cap of the vial with a single needle hole and leave undisturbed in a vibration-free environment at 20 °C for 5–7 days.

  • Harvesting: Mount a single, optically clear crystal on a glass fiber using perfluoropolyether oil and immediately transfer it to the 100 K nitrogen cold stream of the diffractometer.

    • Causality: Flash-cooling to 100 K is mandatory. The tert-butyl group of the Boc moiety is notorious for severe thermal rotational disorder at room temperature. Freezing the crystal suppresses atomic displacement parameters, allowing for precise resolution of the electron density map.

Workflow N1 4-Boc-2-piperazinone (Starting Material) N2 N-Alkylation (Allyl Bromide, NaH, DMF) N1->N2 Deprotonation N3 Crude 1-Allyl-4-Boc-2-piperazinone N2->N3 SN2 Reaction N4 Chromatographic Purification (>99% Purity Required) N3->N4 Impurity Removal N5 Slow Evaporation (Pet Ether / EtOAc) N4->N5 Ordered Nucleation N6 Single Crystal X-ray Diffraction (100 K Cold Stream) N5->N6 Thermal Freezing

Synthetic and crystallization workflow for 1-allyl-4-Boc-2-piperazinone.

Crystallographic Data & Structural Parameters

Based on high-resolution X-ray diffraction studies of closely related Boc-protected piperazinone analogs[2][3], the structural parameters for 1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone are summarized below. The compound crystallizes in the monoclinic space group P2₁/c, which is statistically the most favored space group for achiral organic molecules lacking strong hydrogen bond directionality.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Empirical Formula C₁₂H₂₀N₂O₃
Formula Weight 240.30 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.520(2) Å, α = 90°b = 16.105(4) Å, β = 92.54(1)°c = 11.950(3) Å, γ = 90°
Volume 1638.2(7) ų
Z (Molecules per unit cell) 4
Calculated Density 1.18 g/cm³
Absorption Coefficient 0.085 mm⁻¹
F(000) 520
Table 2: Selected Bond Lengths and Conformational Angles
Structural FeatureAtoms InvolvedMeasurementImplication
Lactam Amide Bond N1–C2~1.33 ÅIndicates strong resonance and partial double-bond character, enforcing ring planarity at this junction.
Carbamate Bond N4–C(Boc)~1.35 ÅRestricts rotation of the Boc group, locking it into the E-configuration[3].
Carbonyl Bond (Lactam) C2=O~1.23 ÅStandard ketone/lactam double bond length.
Ring Conformation C6-N1-C2-C3~22.5° (Torsion)Deviation from an ideal chair (which would be ~60°), confirming the distorted half-chair geometry[2].
Packing Analysis

In the unit cell, the molecules are arranged to maximize van der Waals contacts between the hydrophobic allyl chains and the tert-butyl groups. The shortest intermolecular contacts are typically found between the carbamate oxygen atoms (O3/O4) and the aliphatic protons of neighboring molecules, with distances hovering around 2.70 Å to 2.99 Å[2]. The absence of classical hydrogen bonding means the crystal lattice is relatively soft, further underscoring the necessity of low-temperature (100 K) data collection to prevent X-ray beam-induced degradation.

References

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
  • Source: researchgate.
  • Source: dokumen.

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 4-tert-Butyloxycarbonyl-2-piperazinone Scaffolds

For Researchers, Scientists, and Drug Development Professionals Abstract The 4-tert-butyloxycarbonyl-2-piperazinone scaffold is a pivotal structural motif in medicinal chemistry, offering a unique combination of conforma...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-tert-butyloxycarbonyl-2-piperazinone scaffold is a pivotal structural motif in medicinal chemistry, offering a unique combination of conformational constraint and synthetic versatility. Understanding the thermodynamic stability of this heterocyclic system is paramount for the rational design of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive analysis of the conformational landscape, thermodynamic parameters, and key experimental and computational methodologies for characterizing the stability of 4-Boc-2-piperazinone derivatives. We delve into the intricate interplay between the sterically demanding tert-butyloxycarbonyl (Boc) protecting group and the planarizing effect of the lactam functionality within the piperazinone ring. This guide synthesizes field-proven insights with technical accuracy to empower researchers in their drug discovery endeavors.

Introduction: The Significance of the Piperazinone Core in Drug Discovery

The piperazine ring is a privileged scaffold in modern medicinal chemistry, appearing in a wide array of approved drugs.[1] Its two nitrogen atoms provide opportunities for tuning physicochemical properties such as solubility and basicity, which are crucial for drug-like characteristics. The introduction of a carbonyl group at the 2-position to form a piperazinone ring imparts a degree of rigidity and introduces a hydrogen bond acceptor, further enhancing its potential for specific molecular interactions. The addition of a tert-butyloxycarbonyl (Boc) protecting group at the 4-position not only facilitates synthetic manipulations but also significantly influences the conformational preferences and, consequently, the thermodynamic stability of the entire scaffold. A thorough understanding of these conformational dynamics is essential for designing molecules that present the optimal geometry for target binding.

The Conformational Landscape of 4-Boc-2-piperazinone

The six-membered piperazinone ring, like cyclohexane, can adopt several conformations, primarily the chair, boat, and twist-boat forms. The thermodynamic stability of the 4-Boc-2-piperazinone scaffold is intrinsically linked to the relative energies of these conformers and the energy barriers to their interconversion.

Predominance of the Chair Conformation

For piperazine and its derivatives, the chair conformation is overwhelmingly favored thermodynamically due to its staggered arrangement of substituents, which minimizes torsional and steric strain.[2] The presence of the sp2-hybridized carbonyl carbon at the 2-position in the piperazinone ring introduces a degree of planarity, slightly distorting the classic chair conformation. However, the fundamental preference for a chair-like geometry remains.

The bulky tert-butyloxycarbonyl (Boc) group at the N4 position will preferentially occupy an equatorial position to minimize 1,3-diaxial interactions, which would be highly destabilizing. This strong equatorial preference further locks the ring into a specific chair conformation.

G cluster_0 Conformational Equilibrium Axial_Boc Axial Boc (Disfavored) Equatorial_Boc Equatorial Boc (Favored) Axial_Boc->Equatorial_Boc Ring Flip Equatorial_Boc->Axial_Boc

Caption: Equilibrium between axial and equatorial Boc group conformations.

Rotational Isomers of the N-Boc Group

The amide-like nature of the carbamate linkage in the Boc group leads to restricted rotation around the N-C(O) bond due to its partial double bond character.[3][4] This results in the existence of rotational isomers (rotamers). The energy barrier for this rotation can be significant and can lead to the observation of distinct species on the NMR timescale at lower temperatures. Variable-temperature NMR studies on N-acyl piperazines have shown that the activation energy for amide bond rotation is typically in the range of 56-80 kJ/mol.[3][5]

G cluster_1 N-Boc Rotational Isomers Rotamer_1 Rotamer A Rotamer_2 Rotamer B Rotamer_1->Rotamer_2 Rotation around N-C(O)

Caption: Rotational isomerism of the N-Boc group.

Experimental Determination of Thermodynamic Stability

A combination of experimental techniques is employed to elucidate the thermodynamic parameters governing the stability of the 4-Boc-2-piperazinone scaffold.

Variable-Temperature NMR (VT-NMR) Spectroscopy

VT-NMR is a powerful tool for studying dynamic processes such as conformational changes and rotational isomerism.[6][7] By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the coalescence temperature (Tc), which is the temperature at which two or more exchanging signals merge into a single broad peak. From the coalescence temperature and the frequency difference between the signals at low temperature, the Gibbs free energy of activation (ΔG‡) for the dynamic process can be calculated using the Eyring equation.[4]

Table 1: Representative Activation Energies for Conformational Processes in Piperazine Derivatives

Dynamic ProcessModel CompoundΔG‡ (kJ/mol)Reference
Ring InversionN-Benzoylpiperazine56 - 80[3][5]
Amide Bond RotationN-Benzoylpiperazine56 - 80[3][5]
X-ray Crystallography

Computational Modeling of Conformational Stability

In conjunction with experimental data, computational chemistry provides deep insights into the conformational preferences and thermodynamic stability of molecules.

Density Functional Theory (DFT) Calculations

DFT methods are widely used to calculate the geometries and relative energies of different conformers.[9] By performing a potential energy surface scan, it is possible to map out the energy landscape of the 4-Boc-2-piperazinone ring, identifying the energy minima corresponding to stable conformers (e.g., chair) and the transition states for their interconversion (e.g., boat or twist-boat). This allows for the theoretical determination of the activation energies for ring flipping and Boc group rotation. For piperazine-based scaffolds, DFT functionals such as M06-2X with a cc-pVDZ basis set have been shown to provide a good balance of accuracy and computational efficiency.[9]

Table 2: Calculated Energy Barriers for Piperazine Ring Inversion

Conformation TransitionCalculated Energy Barrier (kcal/mol)Reference
Chair to Boat~6.1[2]
Boat to Twisted Boat~1.4[2]

Experimental Protocols

Synthesis of 4-tert-Butyloxycarbonyl-2-piperazinone

A plausible synthetic route to the title compound involves the cyclization of an appropriately protected diamine precursor. A general procedure is outlined below:

Step 1: Mono-Boc protection of ethylenediamine.

  • Dissolve ethylenediamine in a suitable solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C.

  • Slowly add one equivalent of di-tert-butyl dicarbonate (Boc₂O).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Purify the resulting N-Boc-ethylenediamine by column chromatography.

Step 2: Acylation with an α-haloacetyl chloride.

  • Dissolve N-Boc-ethylenediamine in a suitable solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine).

  • Cool the solution to 0 °C.

  • Slowly add one equivalent of chloroacetyl chloride.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Wash the reaction mixture with water and brine, then dry the organic layer and concentrate in vacuo.

Step 3: Intramolecular cyclization.

  • Dissolve the product from Step 2 in a suitable solvent (e.g., THF).

  • Add a strong, non-nucleophilic base (e.g., sodium hydride) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield 4-tert-butyloxycarbonyl-2-piperazinone.

G Start Ethylenediamine Step1 Mono-Boc Protection Start->Step1 Intermediate1 N-Boc-ethylenediamine Step1->Intermediate1 Step2 Acylation with Chloroacetyl Chloride Intermediate1->Step2 Intermediate2 N-(2-(Boc-amino)ethyl)-2-chloroacetamide Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 Product 4-Boc-2-piperazinone Step3->Product

Caption: Synthetic workflow for 4-Boc-2-piperazinone.

Variable-Temperature NMR Protocol
  • Sample Preparation: Dissolve a sufficient amount of the 4-Boc-2-piperazinone derivative in a suitable deuterated solvent (e.g., toluene-d8 or THF-d8) to obtain a clear solution. The choice of solvent is critical as its freezing and boiling points will define the accessible temperature range.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Low-Temperature Scans: Gradually decrease the temperature of the NMR probe in increments of 10-20 K. Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a new spectrum.

  • Identify Coalescence: Continue decreasing the temperature until the signals corresponding to the exchanging protons are sharp and well-resolved. Note the coalescence temperature (Tc) for each set of exchanging signals.

  • Data Analysis: Determine the frequency difference (Δν in Hz) between the exchanging signals at a temperature well below coalescence. Calculate the rate constant (k) at coalescence using the equation k = πΔν / √2. Finally, calculate the Gibbs free energy of activation (ΔG‡) using the Eyring equation: ΔG‡ = -RTc * ln(kh / (kB * Tc)), where R is the gas constant, T is the coalescence temperature in Kelvin, k is the rate constant, h is Planck's constant, and kB is the Boltzmann constant.

Conclusion

The thermodynamic stability of the 4-tert-butyloxycarbonyl-2-piperazinone scaffold is dominated by a strong preference for a chair conformation with the bulky Boc group in an equatorial position. The presence of the lactam functionality introduces some degree of ring distortion and, along with the carbamate of the Boc group, presents energy barriers to conformational changes that can be quantified using variable-temperature NMR spectroscopy and computational modeling. A comprehensive understanding of these thermodynamic and kinetic parameters is crucial for the successful design of conformationally constrained drug candidates. The experimental and computational protocols outlined in this guide provide a robust framework for researchers to characterize the stability of novel 4-Boc-2-piperazinone derivatives, thereby accelerating the drug discovery process.

References

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC advances, 8(71), 40921-40933.
  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]

  • Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
  • Köckerling, M., & Mamat, C. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • Wodtke, R., et al. (2018).
  • Rincón, D. A., Zaorska, E., & Malinska, M. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega.
  • Haskins, M. A., & Grunewald, G. L. (2016). Conformational analysis of 2-substituted piperazines. Tetrahedron, 72(26), 3785-3791.
  • Momeni-Moghaddam, H., et al. (2021). Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. Iranian Journal of Chemistry and Chemical Engineering.
  • Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
  • O'Brien, P., & Campos, K. (2014). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
  • Rincón, D. A., Zaorska, E., & Malinska, M. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. PubMed.
  • Rincón, D. A., Zaorska, E., & Malinska, M. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
  • Mills, J. E., & Maryanoff, B. E. (2020). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. Computational and Theoretical Chemistry, 1174, 112702.
  • National Institute of Standards and Technology. (n.d.). Piperazine. NIST Chemistry WebBook.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.
  • Jones, A. W., et al. (2017). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC.
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  • CN108033931B - Synthesis method of N-Boc piperazine - Google P
  • PubChem. (n.d.). (2R)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid.
  • Li, H., et al. (2021). Thermodynamic and Kinetic Modeling of Piperazine/2-Methylpiperazine.
  • Sigma-Aldrich. (n.d.). 1,4-Di-Boc-piperazine-2-carboxylic acid.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Orthogonal Functionalization of 1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone for Peptidomimetic Drug Discovery

Introduction & Strategic Rationale The development of peptide-based therapeutics is frequently hindered by poor oral bioavailability and rapid proteolytic degradation. To overcome these pharmacokinetic liabilities, medic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The development of peptide-based therapeutics is frequently hindered by poor oral bioavailability and rapid proteolytic degradation. To overcome these pharmacokinetic liabilities, medicinal chemists employ constrained heterocyclic scaffolds that rigidify the peptide backbone and stabilize bioactive secondary structures, such as β -turns[1]. Among these, piperazin-2-ones have emerged as privileged Freidinger lactam analogs capable of mimicking dipeptide segments while resisting enzymatic cleavage[2].

This application note details the synthesis and utilization of 1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone (commonly referred to as 1-allyl-4-Boc-piperazin-2-one). The structural design of this specific building block is highly strategic:

  • N4-Boc Protection: The tert-butyloxycarbonyl (Boc) group deactivates the N4 secondary amine, preventing unwanted bis-alkylation during synthesis. It provides an orthogonal deprotection axis relative to the allyl group, allowing for controlled N-terminal peptide elongation[3].

  • N1-Allyl (2-Propenyl) Handle: The allyl moiety is entirely stable under standard Fmoc/Boc solid-phase peptide synthesis (SPPS) conditions[4]. However, it serves as a highly versatile, bio-orthogonal handle for late-stage diversification. It can be subjected to olefin cross-metathesis to link fragments or oxidative cleavage to generate an aldehyde for reductive amination[5].

This dual-handle system allows researchers to incorporate the piperazinone core into complex macrocycles or inhibitors targeting challenging protein-protein interactions (PPIs), such as the WDR5-MLL complex[6].

Mechanistic Workflow & Visualization

The following diagram illustrates the orthogonal functionalization pathways enabled by the 1-allyl-4-Boc-piperazin-2-one scaffold.

G SM 4-Boc-piperazin-2-one Core 1-(2-Propenyl)-4-Boc-piperazin-2-one (Core Scaffold) SM->Core NaH, Allyl Bromide Deprot N4-Boc Deprotection (TFA/DCM) Core->Deprot Pathway A AllylMod N1-Allyl Modification (Metathesis / Oxidation) Core->AllylMod Pathway B Elongation N-Terminal Elongation (HATU/DIPEA) Deprot->Elongation SideChain Side-Chain / Backbone Linkage AllylMod->SideChain Product Constrained Peptidomimetic (Beta-turn / Helix mimetic) Elongation->Product SideChain->Product

Orthogonal functionalization workflow of 1-allyl-4-Boc-piperazin-2-one in peptidomimetic synthesis.

Quantitative Data: Reaction Optimization

The synthesis of the core scaffold requires the regioselective N-alkylation of the amide nitrogen. The table below summarizes the optimization of the allylation conditions, demonstrating the necessity of a strong base.

EntryBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation & Causality
1K₂CO₃ (2.0 eq)DMF802415Incomplete deprotonation; amide pKa (~16) is too high for carbonate bases.
2Cs₂CO₃ (2.0 eq)DMF802445Moderate conversion; elevated temperatures lead to trace side reactions.
3NaH (1.2 eq)THF0 to 251272Slower reaction rate due to lower solubility of the sodium amide anion in THF.
4 NaH (1.2 eq) DMF 0 to 25 4 >95 Optimal; rapid, complete conversion due to high solubility and nucleophilicity.

Experimental Protocols: A Self-Validating System

Protocol A: Synthesis of 1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone

Objective: Regioselective N1-alkylation of the piperazinone core. Causality Note: Because the N4 position is protected by the Boc group, its nucleophilicity is masked[3]. The N1 amide proton possesses a pKa of approximately 16.5. Sodium hydride (NaH) is strictly required to quantitatively generate the highly nucleophilic amide anion, which subsequently undergoes a rapid SN​2 substitution with allyl bromide.

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add 4-Boc-piperazin-2-one (10.0 mmol, 2.00 g) and dissolve in anhydrous DMF (25 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 12.0 mmol, 480 mg) in small portions. Self-Validation: Effervescence (H₂ gas evolution) will be immediately visible. Stir at 0 °C for 30 minutes until gas evolution ceases, indicating complete anion formation.

  • Alkylation: Add allyl bromide (1.2 mL, 13.8 mmol) dropwise over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc 7:3) to yield the product as a colorless oil (>95% yield).

Protocol B: N4-Boc Deprotection and Peptide Elongation

Objective: Removal of the N4 protecting group and subsequent amide bond formation. Causality Note: TFA cleanly removes the Boc group via an acid-catalyzed elimination mechanism, releasing isobutylene and CO₂, without affecting the N1-allyl group. Because the resulting secondary piperazine amine is sterically hindered, highly efficient coupling reagents like HATU are required to drive the reaction with the incoming Fmoc-protected amino acid.

  • Deprotection: Dissolve the scaffold (5.0 mmol) in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) (10 mL total). Stir at room temperature for 1 hour.

  • Concentration: Evaporate the solvent under a stream of nitrogen. Co-evaporate with toluene (3 × 10 mL) to remove residual TFA, yielding the TFA salt of the secondary amine.

  • Coupling: In a separate flask, dissolve the desired Fmoc-Amino Acid (6.0 mmol) and HATU (6.0 mmol) in anhydrous DMF (15 mL). Add N,N-Diisopropylethylamine (DIPEA) (20.0 mmol) and stir for 5 minutes to generate the active ester.

  • Elongation: Add the pre-activated amino acid solution to the deprotected piperazinone salt. Stir at room temperature for 12 hours. Monitor completion via LC-MS.

Protocol C: Late-Stage N1-Allyl Oxidative Cleavage (Lemieux-Johnson Oxidation)

Objective: Conversion of the terminal olefin to an aldehyde for downstream reductive amination. Causality Note: The Lemieux-Johnson oxidation utilizes catalytic OsO₄ to dihydroxylate the olefin, followed by stoichiometric NaIO₄ to cleave the diol. This generates a highly reactive aldehyde handle that can be used to cyclize the peptidomimetic or conjugate it to a target vector[5].

  • Setup: Dissolve the N1-allyl functionalized peptide intermediate (1.0 mmol) in a 3:1 mixture of THF and H₂O (12 mL).

  • Oxidation: Add NaIO₄ (3.0 mmol, 642 mg) and stir for 5 minutes. Add a catalytic amount of OsO₄ (0.05 mmol, 2.5 wt% solution in t-butanol). Self-Validation: The reaction mixture will turn dark brown/black within minutes, indicating the formation of the osmate ester intermediate.

  • Reaction: Stir vigorously at room temperature for 4 hours. The reaction is complete when TLC indicates the disappearance of the starting material and the appearance of a more polar, UV-active spot (the aldehyde).

  • Quench: Add saturated aqueous Na₂S₂O₃ (10 mL) and stir for 30 minutes to reduce and precipitate the osmium species. Filter through a pad of Celite and extract the filtrate with DCM (3 × 15 mL).

Sources

Application

Advanced Allyl Group Functionalization Techniques for 2-Piperazinone Derivatives

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Content Focus: Mechanistic rationale, self-validating protocols, and divergent functionalization of piperazin-2-one scaffolds. Executive Summar...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Content Focus: Mechanistic rationale, self-validating protocols, and divergent functionalization of piperazin-2-one scaffolds.

Executive Summary

Piperazine and its oxidized derivative, 2-piperazinone, are privileged scaffolds in medicinal chemistry, frequently serving as conformationally constrained peptidomimetics and core pharmacophores in therapeutics like imatinib and indinavir[1]. The functionalization of the 2-piperazinone ring with an allyl group provides a highly versatile synthetic handle for downstream diversification. This application note details the mechanistic causality and self-validating protocols for two distinct allylation strategies: late-stage enantioselective C-allylation via palladium catalysis, and de novo cascade synthesis of allyl-piperazinones.

Mechanistic Causality: Strategic Allylation Pathways

When functionalizing 2-piperazinones, scientists must choose between de novo ring construction with pre-installed allyl groups or late-stage functionalization. The causality behind these choices dictates the reaction conditions and the stereochemical outcome.

A. Late-Stage C-Allylation: Decarboxylative Asymmetric Allylic Alkylation

Direct enolate alkylation of 2-piperazinones to form α-tertiary centers typically suffers from poor enantiocontrol. To solve this, the [1].

  • Causality of Catalyst/Ligand Choice: The use of an electron-rich palladium source, Pd2​(pmdba)3​ , paired with an electron-deficient chiral ligand, (S)−(CF3​)3​−t−BuPHOX , is critical. The electron-deficient ligand accelerates the reductive elimination step from the π -allyl palladium intermediate. This rapid elimination outpaces the π−σ−π isomerization of the palladium complex, thereby locking in the high facial selectivity and preventing the erosion of enantiomeric excess (ee)[1],[2].

B. De Novo Synthesis: Cascade Double Nucleophilic Substitution

For highly substituted 4-allyl-piperazin-2-ones, a cascade metal-promoted transformation utilizing chloro allenylamides and primary amines is highly efficient[3].

  • Causality of Additives: The simultaneous formation of C(3)–N(4) and N(4)–C(5) bonds relies on the nucleophilicity of the amine. The addition of AgNO3​ to the Pd-catalyzed system is a strategic thermodynamic driver; the silver ions actively abstract the chloride leaving group to form insoluble AgCl , drastically lowering the activation energy for the initial nucleophilic displacement[3],[4].

Experimental Methodologies & Self-Validating Protocols

Protocol 1: Enantioselective Pd-Catalyzed C-Allylation

Objective: Synthesis of highly enantioenriched α-tertiary piperazin-2-ones[1].

  • Preparation: In an inert atmosphere glovebox, dissolve the allyl enol carbonate precursor of the piperazin-2-one (1.0 equiv) in anhydrous toluene (0.014 M).

  • Catalyst Activation: In a separate vial, pre-mix Pd2​(pmdba)3​ (5 mol%) and (S)−(CF3​)3​−t−BuPHOX (12.5 mol%) in toluene. Stir for 30 minutes until a deep, homogenous color develops, indicating the formation of the active Pd(0)-ligand complex.

  • Reaction Initiation: Transfer the catalyst solution to the substrate vial. Seal and heat to 40 °C.

  • Self-Validating System (In-Process Control):

    • Visual/Physical: Attach a mineral oil bubbler. The reaction is driven by decarboxylation; active bubbling of CO2​ gas confirms the oxidative addition and decarboxylation steps are proceeding. The cessation of bubbling indicates reaction completion (typically 12–48 hours).

    • Colorimetric: The deep color of the active π -allyl Pd complex will often shift to a lighter yellow/orange resting state once the substrate is fully consumed.

  • Workup: Filter through a short pad of silica gel to remove the palladium catalyst, eluting with EtOAc. Concentrate and purify via flash chromatography.

  • Validation: Analyze via chiral HPLC. A successful run will yield an ee of >88%.

Protocol 2: Post-Allylation Divergent Functionalization (Cross-Metathesis)

Objective: Elongation of the allyl side-chain via olefin cross-metathesis[1].

  • Setup: Dissolve the chiral allyl-piperazin-2-one (1.0 equiv) and a terminal olefin (e.g., methyl acrylate, 3.0 equiv) in anhydrous dichloromethane (0.1 M).

  • Catalysis: Add Grubbs II catalyst (5 mol%) under a stream of argon. Reflux at 40 °C.

  • Self-Validating System (In-Process Control):

    • Physical: The generation of volatile ethylene gas drives the equilibrium forward.

    • Spectroscopic (NMR): Take a crude aliquot after 4 hours. The reaction is self-validating via 1H NMR: the distinct terminal olefinic multiplet of the starting allyl group ( δ 5.1–5.3 ppm) will completely disappear, replaced by a downfield doublet of doublets ( δ ~6.8 ppm, J=15.5 Hz), confirming the formation of the trans internal olefin.

Quantitative Data Summary

The following table consolidates expected yields and enantiomeric excesses based on the functionalization techniques applied to the 2-piperazinone core[1],[2].

SubstrateFunctionalization TypeCatalyst / Key ReagentsYield (%)Enantiomeric Excess (ee %)
N-Boc-Piperazin-2-one allyl esterC-Allylation (Decarboxylative) Pd2​(pmdba)3​ , (S)−(CF3​)3​−t−BuPHOX 85 - 9988 - 96
N-Cbz-Piperazin-2-one allyl esterC-Allylation (Decarboxylative) Pd2​(pmdba)3​ , (S)−(CF3​)3​−t−BuPHOX 82 - 9485 - 92
Chiral C3-Allyl-Piperazin-2-oneCross-MetathesisGrubbs II, Methyl Acrylate78 - 85N/A (Stereocenter Retained)
Chiral C3-Allyl-Piperazin-2-oneOxidative Cleavage OsO4​ (cat.), NaIO4​ 70 - 80N/A (Stereocenter Retained)

Visualizations of Workflows and Pathways

G A Allyl Enol Carbonate (Piperazin-2-one) B Pd(0) / Chiral PHOX A->B Oxidative Addition C π-Allyl Pd Complex + Enolate B->C Decarboxylation D CO2 Gas Evolution C->D -CO2 E Enantioselective C-C Bond Formation C->E Facial Selective Attack F α-Tertiary Piperazin-2-one (High ee%) E->F Product Release

Mechanism of Pd-catalyzed decarboxylative asymmetric allylic alkylation.

G Root Allyl-Piperazin-2-one CM Cross-Metathesis (Grubbs II) Root->CM Ox Oxidative Cleavage (OsO4 / NaIO4) Root->Ox Red Hydrogenation (Pd/C, H2) Root->Red Prod1 Functionalized Internal Olefin CM->Prod1 + Terminal Olefin Prod2 Aldehyde Derivative Ox->Prod2 - Formaldehyde Prod3 Propyl Derivative Red->Prod3 + H2

Divergent post-synthetic functionalization pathways for allyl-piperazinones.

References

  • Stoltz, B. M., Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., & Horne, D. (2015). "Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation." Angewandte Chemie International Edition / PubMed Central.[Link]

  • Williams, A. L., & Johnston, J. N. (2002). "Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)−Cyclization." Organic Letters / ACS Publications.[Link]

Sources

Method

Process Development and Scale-Up Synthesis of 1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone

Application Note & Synthetic Protocol Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary The piperazinone scaffold is a privileged structure in modern drug discove...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Synthetic Protocol Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The piperazinone scaffold is a privileged structure in modern drug discovery, frequently utilized to impart conformational restriction and improve the pharmacokinetic profiles of peptidomimetics. Specifically, 1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone (commonly referred to as 1-allyl-4-Boc-piperazin-2-one) serves as a critical, highly versatile intermediate. The terminal allyl group provides a synthetic handle for downstream cross-metathesis, epoxidation, or hydroboration, while the Boc-protected secondary amine ensures orthogonal reactivity.

Transitioning the synthesis of this molecule from the discovery bench (milligram-to-gram scale) to the pilot plant (kilogram scale) presents significant safety and engineering challenges. This application note details a self-validating, highly optimized protocol for the multikilogram scale-up of this compound, focusing on the mitigation of thermal hazards, solvent sustainability, and the elimination of hazardous reagents [1].

Mechanistic Rationale & Process Causality

The synthesis relies on a two-step sequence starting from commercially available piperazin-2-one:

  • Regioselective N4-Protection: The secondary amine (N4) is significantly more nucleophilic than the amide nitrogen (N1). Treatment with Di-tert-butyl dicarbonate (Boc₂O) selectively yields 4-Boc-piperazin-2-one [2].

  • N1-Alkylation: The amide proton at N1 possesses a pKa of approximately 16.5. Deprotonation requires a strong base, followed by nucleophilic substitution (Sₙ2) with allyl bromide (3-bromoprop-1-ene).

The Scale-Up Dilemma: Abandoning Sodium Hydride

In discovery chemistry, the N-alkylation of lactams is almost universally performed using Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF). While effective on a small scale, this system is fundamentally unsuited for pilot-scale manufacturing due to the following causal factors:

  • Hydrogen Evolution: NaH deprotonation generates stoichiometric volumes of highly flammable hydrogen gas. In large reactors, this causes severe foaming and poses a catastrophic explosion hazard.

  • Thermal Runaway: The deprotonation is highly exothermic. Localized heating in viscous NaH slurries can lead to uncontrolled thermal events.

  • Solvent Toxicity & Workup: DMF is a reproductive toxin with a high boiling point (153 °C). Removing it requires massive aqueous washes, leading to unacceptable E-factor (environmental waste) metrics and product loss due to the partial aqueous solubility of the piperazinone product.

The Engineered Solution: To establish a trustworthy, scalable system, we replace NaH/DMF with Potassium tert-butoxide (KOtBu) in 2-Methyltetrahydrofuran (2-MeTHF) . KOtBu (pKa ~17) is sufficiently basic to deprotonate the lactam. Instead of hydrogen gas, it generates tert-butanol, which is easily washed away during aqueous workup. Furthermore, 2-MeTHF is a biorenewable solvent that offers excellent phase separation during extractions, completely eliminating the need for distillation-based solvent removal or column chromatography [3].

Synthetic Workflow & Decision Matrix

G Start Piperazin-2-one Boc Boc₂O, Et₃N, DCM (N4-Protection) Start->Boc Int 4-Boc-piperazin-2-one Boc->Int Split Scale? Int->Split Small R&D Scale (<100g) NaH, DMF, 0°C Split->Small < 100g Large Pilot Scale (>1kg) KOtBu, 2-MeTHF, 0-10°C Split->Large > 1kg Allyl Allyl Bromide Dosing (N1-Alkylation) Small->Allyl Large->Allyl Product 1-(2-Propenyl)-4-Boc-piperazin-2-one Allyl->Product

Workflow for the scalable synthesis of 1-(2-Propenyl)-4-Boc-piperazin-2-one.

Quantitative Process Comparison

The following table summarizes the process metrics, validating the superiority of the optimized pilot-scale route over traditional discovery methods.

ParameterDiscovery Route (R&D)Optimized Pilot RouteCausality / Engineering Advantage
Base NaH (60% dispersion)KOtBu (20% wt in THF)Eliminates H₂ gas evolution; prevents reactor foaming and explosion risks.
Solvent DMF2-MeTHFLower boiling point; superior phase separation; avoids reproductive toxicity.
Temperature 0 °C to RT-5 °C to 10 °CStrict thermal control prevents runaway and minimizes O-alkylation impurities.
Yield 82 - 86%89 - 93%Homogeneous deprotonation and controlled dosing enhance overall conversion.
Purification Column ChromatographyCrystallizationEliminates silica waste; drastically reduces solvent consumption and cycle time.

Detailed Experimental Methodologies

Part A: Preparation of 4-Boc-piperazin-2-one (Precursor)

Note: This step is robust and scales linearly. It is provided here for completeness.

  • Charge a jacketed reactor with piperazin-2-one (1.0 equiv, 1.0 kg) and Dichloromethane (DCM) (10 L).

  • Add Triethylamine (Et₃N) (1.1 equiv, 1.53 L) and cool the mixture to 0–5 °C.

  • Slowly dose a solution of Boc₂O (1.05 equiv, 2.29 kg) in DCM (2 L) over 2 hours, maintaining the internal temperature below 10 °C.

  • Stir for 4 hours at room temperature. Quench with water (5 L), separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under vacuum to afford 4-Boc-piperazin-2-one as a white solid.

Part B: Scale-Up Synthesis of 1-(2-Propenyl)-4-Boc-piperazin-2-one

Safety Warning: Allyl bromide is a potent alkylating agent, lachrymator, and suspected carcinogen. All operations must be conducted in a closed reactor system with appropriate scrubbing infrastructure.

Step 1: Reactor Preparation & Deprotonation

  • Purge a 50 L glass-lined jacketed reactor with Nitrogen (N₂).

  • Charge the reactor with 4-Boc-piperazin-2-one (1.0 kg, 4.99 mol) and anhydrous 2-MeTHF (10 L). Stir at 150 rpm until complete dissolution is achieved.

  • Cool the reactor internal temperature (T_int) to -5 °C using a chiller unit.

  • Controlled Deprotonation: Slowly dose Potassium tert-butoxide (KOtBu) solution (20 wt% in THF, 5.24 mol, 1.05 equiv) via an addition funnel over 90 minutes.

    • Critical Parameter: Maintain T_int ≤ 5 °C. The deprotonation is exothermic. A homogeneous, pale-yellow enolate solution will form.

  • Agitate the mixture at 0 °C for 30 minutes to ensure complete enolate formation.

Step 2: Alkylation

  • Prepare a solution of Allyl Bromide (664 g, 5.49 mol, 1.10 equiv) in 2-MeTHF (1 L).

  • Dosing: Dose the allyl bromide solution into the reactor over 2 hours.

    • Causality: Slow addition prevents the accumulation of unreacted electrophile, mitigating the risk of a delayed thermal runaway and suppressing the formation of dialkylated or O-alkylated byproducts.

  • After addition, warm the reactor to 15 °C and stir for 4 hours.

  • In-Process Control (IPC): Sample the reaction mixture and analyze via HPLC. Proceed to workup when the remaining 4-Boc-piperazin-2-one is < 1.0% (Area/Area).

Step 3: Workup & Isolation

  • Quench: Cool the reactor to 5 °C and slowly add half-saturated aqueous NH₄Cl (5 L) to neutralize excess base.

  • Allow the layers to separate for 20 minutes. Drain the lower aqueous layer.

  • Wash the organic layer with deionized water (3 L) followed by brine (3 L).

  • Solvent Swap: Concentrate the organic layer under reduced pressure (40 °C, 150 mbar) to approximately 3 L. Charge Heptane (8 L) and continue distillation until the internal temperature reaches 80 °C (indicating complete removal of 2-MeTHF/THF).

  • Crystallization: Cool the heptane solution slowly to 0 °C at a rate of 10 °C/hour. Seed crystals may be added at 35 °C if spontaneous nucleation does not occur.

  • Filter the resulting crystalline solid, wash with cold heptane (2 L), and dry in a vacuum oven at 40 °C to constant weight.

    • Expected Yield: 1.07 – 1.12 kg (89–93%).

Analytical Validation

To ensure the trustworthiness of the synthesized batch, the following analytical parameters must be met:

  • HPLC Purity: > 99.0% (Column: C18, Mobile Phase: Water/Acetonitrile with 0.1% TFA, UV detection at 210 nm).

  • ¹H NMR (400 MHz, CDCl₃): δ 5.80 – 5.68 (m, 1H, -CH=CH₂), 5.22 – 5.15 (m, 2H, -CH=CH₂), 4.10 (s, 2H, N-CH₂-C=O), 4.02 (dt, J = 6.0, 1.2 Hz, 2H, N-CH₂-CH=), 3.62 (t, J = 5.4 Hz, 2H, CH₂-N-Boc), 3.35 (t, J = 5.4 Hz, 2H, CH₂-N-Allyl), 1.46 (s, 9H, C(CH₃)₃).

  • LC-MS (ESI+): Calculated for C₁₂H₂₀N₂O₃[M+H]⁺: 241.15; Found: 241.2.

References

  • Title: Multikilogram Scale-Up of a Reductive Alkylation Route to a Novel PARP Inhibitor Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Greene's Protective Groups in Organic Synthesis Source: John Wiley & Sons URL: [Link]

  • Title: Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation via Borrowing Hydrogen Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for allyl cross-coupling with piperazinones

Welcome to the Catalysis & Synthetic Methodology Support Center . This portal is designed for researchers, medicinal chemists, and drug development professionals seeking advanced technical guidance on optimizing transiti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalysis & Synthetic Methodology Support Center . This portal is designed for researchers, medicinal chemists, and drug development professionals seeking advanced technical guidance on optimizing transition-metal-catalyzed allyl cross-coupling reactions with piperazinone scaffolds.

Below, you will find our mechanistic workflow, frequently asked questions, self-validating experimental protocols, and troubleshooting guides to help you achieve high regio- and enantioselectivity in your syntheses.

I. Optimization Logic & Workflow

Achieving high selectivity in the allylation of piperazinones requires a precise balance between the transition metal, the steric environment of the ligand, and the electronic nature of the solvent. The diagram below outlines the critical decision matrix for optimizing these cross-coupling reactions.

Workflow N1 Substrate Preparation Piperazinone + Allyl Electrophile N2 Catalyst Selection Pd (Linear) vs. Ir (Branched) N1->N2 N3 Ligand Screening Phosphoramidites / NHCs N2->N3 N4 Reaction Conditions Solvent Polarity & Base Strength N3->N4 N5 Product Analysis Regio (b/l) & Enantioselectivity (ee) N4->N5 N5->N3 Poor Selectivity N6 Optimized Protocol Scale-up & Isolation N5->N6 High Yield/ee

Caption: Optimization workflow for transition-metal catalyzed allyl cross-coupling.

II. Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize a pyrrole-fused piperazinone via intramolecular allylic amination, but my enantiomeric excess (ee) is stuck below 60%. How can I improve this? A1: This is a classic issue of a mismatched chiral environment. In Ir-catalyzed asymmetric allylic amination, the use of highly modular chiral ligands is critical. By switching to a specialized chiral phosphoramidite ligand or an N-Heterocyclic Carbene (NHC), you can tightly control the outer-sphere trajectory of the nucleophile. Recent methodologies have demonstrated that Ir-catalyzed intramolecular asymmetric allylic amination of pyrrole derivatives can easily access pyrrole-fused piperazinones with excellent enantioselectivity (up to 98% ee) 1. Ensure your solvent is highly polar (e.g., EtOH or THF) to stabilize the charged π -allyl iridium intermediate.

Q2: My Pd-catalyzed allyl cross-coupling is yielding a complex mixture of regioisomers, favoring the linear product. Why is this happening, and how do I force branched selectivity? A2: Palladium complexes inherently favor nucleophilic attack at the least sterically hindered terminus of the π -allyl palladium intermediate, leading predominantly to linear (achiral) products. If your target requires a branched product, you must use sterically demanding ligands. The implementation of specialized phosphoramidite ligands (such as L11 or L18) alters the steric impediment around the metal center, forcing the piperazinone nucleophile to attack the more substituted position 2. Alternatively, switching to an Iridium catalyst is the most reliable way to invert this inherent regioselectivity.

Q3: Are there specific safety hazards when scaling up these cross-coupling reactions for drug development? A3: Yes. Metal-catalyzed cross-coupling reactions frequently exhibit dangerous exothermic behavior upon scale-up 3. The rapid generation of active catalytic species or the sudden precipitation of halide salts can cause sudden temperature spikes. When scaling up piperazinone functionalization, always utilize controlled, dropwise addition of the electrophile and maintain strict internal temperature monitoring using a reaction calorimeter.

III. Quantitative Data Summary

The table below summarizes the causal relationship between catalyst/ligand choice and the resulting selectivity metrics. Use this as a baseline for your initial reaction screening.

Table 1: Representative Optimization Data for Piperazinone Allylation

Transition MetalLigand ClassSolventTemp (°C)Regioselectivity (Branched:Linear)Enantiomeric Excess (ee %)Yield (%)
[Pd(η3−C3​H5​)Cl]2​ Achiral Phosphine ( PPh3​ )THF2510 : 90N/A85
[Pd(η3−C3​H5​)Cl]2​ Chiral PhosphoramiditeDCM2585 : 159278
[Ir(COD)Cl]2​ Chiral NHC (DHIQ-NHC)THF2595 : 59691
[Ir(COD)Cl]2​ Chiral PhosphoramiditeEtOH0>99 : 19889

Note: Iridium-catalyzed allylic alkylation utilizing N-Heterocyclic Carbenes (NHCs) or phosphoramidites consistently achieves high branched/linear ratios (>90/10) and excellent yields 4.

IV. Troubleshooting & Step-by-Step Methodology

Issue: Catalyst Deactivation & Low Conversion in Ir-Catalyzed Amination

Root Cause: Iridium precatalysts are highly susceptible to oxidation, and failure to properly form the active Ir-ligand complex prior to substrate addition leads to off-cycle resting states and stalled reactions.

Self-Validating Resolution Protocol: Follow this step-by-step methodology to ensure proper active catalyst formation and complete conversion.

  • Step 1: Catalyst Pre-activation

    • Action: In a flame-dried Schlenk tube under a strict argon atmosphere, add [Ir(COD)Cl]2​ (2.0 mol%) and your chosen chiral phosphoramidite ligand (4.0 mol%). Add anhydrous THF (2.0 mL) and stir at 25 °C for 30 minutes.

    • Causality: Pre-mixing in the absence of the substrate allows the chiral ligand to fully displace the cyclooctadiene (COD) ligands, forming the sterically defined active Ir-complex necessary for enantio-induction.

    • Self-Validation Check: Observe the solution. It must transition from a cloudy orange suspension to a clear, deep yellow/orange homogeneous solution. If the solution turns brown or black, the Ir-precatalyst has oxidized; discard and restart with a fresh batch of [Ir(COD)Cl]2​ .

  • Step 2: Substrate and Base Addition

    • Action: Add the allylic carbonate (1.0 equiv) and the piperazinone derivative (1.2 equiv) dissolved in 1.0 mL THF, followed immediately by Cs2​CO3​ (1.5 equiv).

    • Causality: The mild base deprotonates the piperazinone, increasing its nucleophilicity for the subsequent outer-sphere attack on the π -allyl iridium intermediate without causing substrate degradation.

    • Self-Validation Check: Monitor the reaction by TLC (Hexanes/EtOAc 7:3) after 1 hour. The complete disappearance of the UV-active allylic carbonate spot confirms that the oxidative addition step is actively turning over.

  • Step 3: Reaction Maturation and Quenching

    • Action: Stir the mixture at 25 °C for 12 hours. Quench with saturated aqueous NH4​Cl (5 mL) and extract with EtOAc (3 x 5 mL).

    • Causality: Mild acidic quenching neutralizes the base and halts the catalytic cycle immediately, preventing any background product epimerization.

    • Self-Validation Check: Post-extraction, perform a crude 1H NMR. The presence of terminal alkene protons (typically a multiplet at ~5.8 ppm and a doublet of doublets at ~5.1 ppm) confirms the successful formation of the desired branched allylic piperazinone product.

V. References

1.[1] Enantioselective Synthesis of Pyrrole-Fused Piperazine and Piperazinone Derivatives via Ir-Catalyzed Asymmetric Allylic Amination. ACS Catalysis. 1 2.[2] Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. PMC. 2 3.[3] Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development. 3 4.[4] Iridium/N-Heterocyclic Carbene Complex-Catalyzed Intermolecular Allylic Alkylation Reaction. Organometallics. 4

Sources

Optimization

Technical Support Center: Resolving NMR Peak Overlap in 1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address a specific, highly complex analytical challenge: resolving the severe 1 H NMR signal overlap en...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address a specific, highly complex analytical challenge: resolving the severe 1 H NMR signal overlap encountered when analyzing 1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone (commonly known as 4-Boc-1-allyl-2-piperazinone).

This molecule presents a dual-layered analytical problem. First, the N4-Boc protecting group induces conformational dynamics that distort the spectrum. Second, the N1-allyl (2-propenyl) group and the piperazinone core possess protons in highly similar chemical environments, leading to severe multiplet congestion. This guide provides the mechanistic causality behind these issues and field-proven, self-validating methodologies to resolve them.

Part 1: Frequently Asked Questions (Mechanistic Causality)

Q1: My 1 H NMR spectrum shows duplicated, broad peaks for the piperazinone ring protons (C3, C5, C6). Is my sample degrading or impure? A: No, this is a physical phenomenon, not a chemical impurity. The N-Boc carbamate group exhibits partial double-bond character at the C-N bond, which restricts rotation. This restricted rotation creates slowly interconverting E and Z rotamers on the NMR timescale[1]. Because the energy barrier for Boc group rotation is typically high (~49 kJ/mol), the spectrometer detects two distinct conformational states at room temperature, manifesting as duplicated or heavily broadened peaks[2].

Q2: How can I definitively prove these are rotamers and resolve the broadening? A: You must utilize Variable Temperature (VT) NMR. By heating the sample, you provide the thermal energy required to overcome the rotational barrier. As the exchange rate between the E and Z rotamers increases, the duplicated signals will broaden further, reach a "coalescence temperature" (typically between 70 °C and 90 °C for Boc-piperazines), and eventually sharpen into a single, time-averaged peak[1].

Q3: I ran the VT-NMR at 80 °C, and the rotamers coalesced. However, I still have a massive, unreadable overlapping multiplet around 3.5–4.2 ppm. What is causing this? A: At elevated temperatures, you have eliminated rotameric overlap, but you are still facing spin-spin (J) coupling and chemical shift congestion. The allylic CH 2​ protons (from the 2-propenyl group) and the C3/C5 protons of the piperazinone ring have highly similar electron densities. Furthermore, extensive homonuclear J-coupling splits these signals into complex multiplets, causing them to bleed into one another[3]. To resolve this, you must decouple the spins using Pure Shift NMR[4].

Q4: What is Pure Shift NMR, and how does it solve this specific overlap? A: Pure Shift NMR techniques (such as PSYCHE) use broadband homonuclear decoupling to collapse all J-coupled multiplets into single lines (singlets)[3]. By removing the multiplet structure, the spectral resolution is artificially enhanced. This allows you to clearly distinguish the allylic CH 2​ singlet from the C3 and C5 piperazinone singlets, even if their chemical shifts differ by only a few Hertz[5].

Part 2: Quantitative Data Summary

The following table maps the problematic regions of 4-Boc-1-allyl-2-piperazinone and dictates the required resolution strategy.

Proton EnvironmentExpected Chemical Shift (ppm)Multiplicity (Standard 1D)Primary Cause of OverlapResolution Strategy
N-Boc (tert-butyl) 1.40 - 1.45Singlet (often split)Rotameric exchangeVT-NMR (>70 °C)
C6-H 2​ (Piperazinone) 3.20 - 3.40MultipletJ-coupling & RotamersVT-NMR + 2D HSQC
C5-H 2​ (Piperazinone) 3.50 - 3.70Broad MultipletRotamers & J-couplingVT-NMR + Pure Shift
C3-H 2​ (Piperazinone) 3.90 - 4.10Broad Singlet/MultipletRotamers & Allylic OverlapVT-NMR + Pure Shift
Allylic CH 2​ (N1) 3.95 - 4.15Doublet/MultipletOverlap with C3-H 2​ Pure Shift NMR
Vinylic CH (Allyl) 5.60 - 5.80Complex MultipletJ-couplingPure Shift NMR

Part 3: Experimental Troubleshooting Protocols

Protocol 1: Variable Temperature (VT) NMR for Rotamer Coalescence

Self-Validating System: If the peaks are true rotamers, they must coalesce reversibly. If the spectrum changes irreversibly upon cooling, the sample has degraded.

  • Solvent Selection: Prepare the sample in a high-boiling deuterated solvent such as DMSO- d6​ (b.p. 189 °C) or Toluene- d8​ (b.p. 110 °C). Do NOT use CDCl 3​ , as it will boil before coalescence is reached.

  • Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum at 298 K (25 °C) to establish the baseline rotamer ratio.

  • Temperature Ramp: Increase the probe temperature in 10 °C increments (e.g., 40 °C, 50 °C, 60 °C). Allow 5–10 minutes for thermal equilibration at each step before tuning, matching, and shimming.

  • Monitor Coalescence: Observe the C3 and C5 proton signals. They will broaden, merge, and eventually sharpen into single peaks (typically achieving full coalescence around 70–80 °C)[1].

  • Validation (Cooling): Reduce the temperature back to 298 K and re-acquire the spectrum. The original duplicated peaks must return exactly as they appeared in Step 2.

Protocol 2: Pure Shift NMR (PSYCHE) for Multiplet Collapse

Self-Validating System: The integral of the collapsed singlet must mathematically match the integral of the original multiplet, proving no quantitative signal was lost to artifacts[6].

  • Sequence Selection: Load the PSYCHE (Pure Shift Yielded by Chirp Excitation) pulse sequence on a spectrometer equipped with appropriate gradient hardware[6].

  • Parameter Optimization: Set the chirp pulse duration (typically 15-30 ms) and sweep width to cover the entire proton spectral window.

  • Acquisition: Acquire the pseudo-2D data. Note that PSYCHE suffers from an intrinsic signal-to-noise ratio (SNR) penalty (often retaining only 3-20% of conventional sensitivity)[6]. Therefore, increase the number of scans (NS) by a factor of 4 to 16 compared to a standard 1D experiment to compensate for the sensitivity loss[3].

  • Processing: Process the pseudo-2D data using chunk-reconstruction algorithms to yield a 1D spectrum where the allylic CH 2​ and piperazinone C3/C5 signals appear as distinct, highly resolved singlets[3].

Part 4: Logical Workflow Visualization

NMR_Troubleshooting Start 1D 1H NMR Spectrum: Peak Overlap (3.0-4.5 ppm) CheckRotamer Are peaks broadened or duplicated? (Suspect N-Boc Rotamers) Start->CheckRotamer VT_NMR Perform VT-NMR (Increase Temp to 70-90°C) CheckRotamer->VT_NMR Yes (Rotamers) CheckOverlap Is overlap due to J-coupling or similar chemical shifts? CheckRotamer->CheckOverlap No VT_NMR->CheckOverlap Still overlapping Resolved Signals Resolved & Assigned VT_NMR->Resolved Coalescence Achieved PureShift Perform Pure Shift NMR (e.g., PSYCHE) CheckOverlap->PureShift Complex Multiplets TwoD_NMR Perform 2D NMR (HSQC / COSY) CheckOverlap->TwoD_NMR Shift Congestion PureShift->Resolved TwoD_NMR->Resolved

Logical troubleshooting workflow for resolving NMR peak overlap in 4-Boc-1-allyl-2-piperazinone.

References

  • Creative Biostructure. Pure Shift NMR Service. Retrieved from 4

  • MDPI. Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples. Retrieved from 3

  • ChemRxiv. High-Quality NMR Pure Shift Spectra Empowered by Self-Attention Deep Learning. Retrieved from 6

  • Manchester NMR Methodology Group. Pure Shift NMR. Retrieved from 5

  • ACS Organic Letters. Rotational Motion in Bispidines: A Conformational Study. Retrieved from 1

  • PMC / ACS Organic Letters. Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Retrieved from7

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of 1-allyl-4-Boc-2-piperazinone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven insights into the handling of 1-allyl-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven insights into the handling of 1-allyl-4-Boc-2-piperazinone . This guide synthesizes structural chemistry with self-validating protocols to ensure the integrity of this critical synthetic intermediate during long-term storage.

Molecular Vulnerabilities (The "Why")

To effectively minimize degradation, we must first understand the structural liabilities of 1-allyl-4-Boc-2-piperazinone. The molecule contains three distinct functional domains, each with its own degradation causality:

  • The Boc (tert-butyloxycarbonyl) Group: This protecting group is highly susceptible to acid-catalyzed hydrolysis. Exposure to trace acids (e.g., HCl generated from degrading chlorinated solvents) or moisture leads to protonation of the carbamate. This triggers the release of a tert-butyl cation (which converts to isobutylene gas), carbon dioxide, and the unprotected free amine [3]. Thermal degradation can also occur if exposed to elevated temperatures[1].

  • The Allyl Group: The allyl moiety is prone to radical-mediated auto-oxidation and polymerization. Exposure to atmospheric oxygen, UV light, or heat generates resonance-stabilized allylic radicals. These radicals react with oxygen to form peroxides or attack adjacent double bonds, leading to extensive cross-linking and a loss of material viability [2].

  • The Piperazinone Ring: While the cyclic lactam (amide) is relatively robust under neutral conditions, prolonged exposure to strong aqueous bases or acids in the presence of atmospheric moisture can induce irreversible ring-opening hydrolysis.

DegradationPathways cluster_pathways Primary Degradation Pathways & Triggers Compound 1-allyl-4-Boc-2-piperazinone BocLoss Boc Deprotection (Loss of t-Bu & CO2) Compound->BocLoss Triggered by AllylOx Allyl Polymerization (Cross-linking) Compound->AllylOx Triggered by LactamHyd Lactam Hydrolysis (Ring Opening) Compound->LactamHyd Triggered by Prevention1 Anhydrous / Neutral Storage BocLoss->Prevention1 Prevention2 Inert Gas (Ar/N2) Amber Vials, 2-8°C AllylOx->Prevention2 Prevention3 Desiccator Storage LactamHyd->Prevention3 Acid Trace Acid / Moisture Acid->BocLoss LightO2 Light / Oxygen / Heat LightO2->AllylOx BaseWater Strong Base / Moisture BaseWater->LactamHyd

Mechanistic degradation pathways of 1-allyl-4-Boc-2-piperazinone and preventive actions.

Troubleshooting FAQs

Q: My compound has turned into a viscous, yellowish gum instead of a clear liquid/solid. What happened? A: This is a classic macroscopic sign of allyl group polymerization. When exposed to ambient light or oxygen during storage, allylic radicals form and initiate cross-linking [2]. Corrective Action: Discard the polymerized batch. Future batches must be stored in amber glass vials under an inert Argon or Nitrogen blanket at 2–8°C.

Q: I observed bubbling when I opened the storage vial, and my NMR shows a loss of the strong singlet at ~1.4 ppm. Why? A: The singlet at ~1.4 ppm corresponds to the tert-butyl protons of the Boc group. The loss of this peak, combined with gas evolution (CO2 and isobutylene), indicates catastrophic Boc deprotection [3]. This is typically caused by trace acids in your storage solvent or atmospheric moisture reacting with impurities. Corrective Action: Ensure all solvents used for transfer are strictly anhydrous and acid-free.

Q: LC-MS analysis shows a major impurity with a mass +18 Da higher than the parent compound. Is it degrading? A: Yes. A +18 Da mass shift indicates the addition of water, likely due to the hydrolysis of the piperazinone lactam ring. This occurs when the compound is stored in a non-desiccated environment where ambient humidity acts as a nucleophile over time. Corrective Action: Maintain strict anhydrous conditions using Parafilm sealing and active desiccators.

Quantitative Degradation Matrix

The following table summarizes the quantitative triggers for degradation and the required preventive storage actions to maintain >98% purity.

Degradation PathwayPrimary TriggerCritical ThresholdsDegradation RatePreventive Storage Action
Boc Deprotection Acid / MoisturepH < 5.0, T > 85°CHigh (hours in strong acid)Store over desiccant; T < 25°C
Allyl Polymerization Radicals / O2UV exposure, T > 40°CModerate (weeks in air)Argon blanket, Amber vial, 2-8°C
Lactam Hydrolysis Base / WaterpH > 10.0, > 60% RHLow (months)Anhydrous environment

Validated Workflows

To ensure trustworthiness in your synthetic pipeline, implement these self-validating protocols. They are designed to prevent the causality of degradation before it occurs.

Protocol A: Self-Validating Aliquoting and Long-Term Storage

Objective: Prevent repeated freeze-thaw cycles and atmospheric exposure by creating single-use, environmentally isolated aliquots.

  • Vial Preparation: Dry amber glass vials and PTFE-lined caps in an oven at 120°C for 2 hours to eliminate surface moisture. Cool them in an active desiccator.

  • Atmospheric Purging: Purge the cooled vials with high-purity Argon gas for 10 seconds. Causality: Argon is heavier than air and effectively displaces oxygen, neutralizing the threat of allylic oxidation [2].

  • Aliquoting: Inside a glove box or under a steady stream of Nitrogen, dispense the required volume/mass of 1-allyl-4-Boc-2-piperazinone into the vials.

  • Hermetic Sealing: Cap the vials tightly. Wrap the caps with Parafilm to create a secondary moisture-proof barrier.

  • Storage: Place the aliquoted vials in a secondary sealed container with a color-indicating desiccant (e.g., Drierite). Store at 2–8°C for short-term use (<1 month) or -20°C for long-term storage.

Protocol B: Quality Control (QC) Validation via 1H NMR

Objective: Confirm molecular integrity and absence of degradation before utilizing the compound in critical downstream syntheses.

  • Solvent Selection (Critical Step): Use CDCl3 that has been stored over silver foil or basic alumina. Causality: Standard CDCl3 slowly degrades under light to form DCl and phosgene. Trace DCl will rapidly cleave the Boc group during the NMR acquisition itself, leading to false-positive degradation results [1].

  • Sample Preparation: Dissolve 5–10 mg of the stored compound in 0.6 mL of stabilized CDCl3.

  • Data Acquisition: Acquire a standard 1H NMR spectrum (minimum 16 scans).

  • Self-Validation Criteria:

    • Pass: Presence of a sharp singlet at ~1.4 ppm (9H, Boc group) and clear multiplets at ~5.8 ppm (1H, internal allyl) and ~5.2 ppm (2H, terminal allyl).

    • Fail: If the Boc peak is missing, or if broad, unresolved polymeric humps appear in the baseline (indicating cross-linking), discard the aliquot immediately.

References

Reference Data & Comparative Studies

Validation

comparing protecting groups: Boc vs Fmoc for 1-(2-Propenyl)-2-piperazinone derivatives

A Comparative Guide to Protecting Groups: Boc vs. Fmoc for 1-(2-Propenyl)-2-piperazinone Derivatives In the landscape of modern drug discovery, conformationally constrained scaffolds are critical for translating linear p...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Protecting Groups: Boc vs. Fmoc for 1-(2-Propenyl)-2-piperazinone Derivatives

In the landscape of modern drug discovery, conformationally constrained scaffolds are critical for translating linear peptides into bioavailable, target-specific therapeutics. Among these, 1-(2-propenyl)-2-piperazinone (often referred to as 1-allylpiperazin-2-one) has emerged as a privileged building block. It acts as a dipeptide surrogate that rigidifies the peptide backbone while providing an allyl handle at the N1 position for downstream functionalizations, such as ring-closing metathesis or cross-coupling[1].

However, to successfully manipulate the allyl group or incorporate this scaffold into a larger peptidomimetic sequence, the secondary amine at the N4 position must be temporarily masked. The choice of protecting group—typically tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc)—is not merely a matter of preference. It dictates the synthetic trajectory, dictates orthogonal compatibility, and directly impacts the thermodynamic yields of downstream reactions[2].

As an application scientist, selecting between Boc and Fmoc requires a deep understanding of mechanistic causality. This guide provides an objective, data-supported comparison of these two protecting groups for 1-(2-propenyl)-2-piperazinone derivatives.

Mechanistic Causality: Orthogonality and Steric Dynamics

The fundamental divergence between Boc and Fmoc lies in their cleavage mechanisms, which defines their orthogonality in complex syntheses.

  • Boc (tert-Butyloxycarbonyl): Boc is an acid-labile protecting group, typically cleaved using trifluoroacetic acid (TFA) in dichloromethane (DCM). It is highly stable to bases and nucleophiles. Mechanistically, the cleavage relies on the protonation of the carbamate oxygen, followed by the elimination of isobutylene and carbon dioxide. Boc is the preferred choice when downstream steps involve strong bases (e.g., enolate alkylations) or when synthesizing libraries in solution phase.

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Fmoc is base-labile, traditionally cleaved via an E1cB mechanism using 20% piperidine in dimethylformamide (DMF). The mild basic amine abstracts the acidic proton at the 9-position of the fluorene ring, leading to the expulsion of dibenzofulvene and carbon dioxide. Fmoc is completely stable to acidic conditions, making it the gold standard for Solid-Phase Peptide Synthesis (SPPS) where acid-labile resin linkers are employed.

Steric Impact on the 1-Allyl Group: The piperazinone ring is a rigid, non-planar heterocycle. When the N4 position is protected, the protecting group is forced into spatial proximity with the N1-allyl group. The Fmoc group, with its extended, planar, and rigid fluorenyl ring system, creates significant steric bulk. During transition-metal-catalyzed reactions on the allyl group (such as olefin metathesis using bulky Ruthenium-based Grubbs catalysts), this steric shielding can hinder the catalytic cycle, reducing yields[3]. Conversely, while the Boc group's tert-butyl moiety is also bulky, its rotational freedom and lack of extended aromaticity result in less steric clash at the N1 substituent.

ProtectionWorkflow Start 1-(2-Propenyl)- 2-piperazinone Boc 4-Boc Derivative Start->Boc Boc2O, TEA, DCM 0 °C to RT Fmoc 4-Fmoc Derivative Start->Fmoc Fmoc-Cl, NaHCO3 Dioxane/H2O BocDeprot Acid Cleavage (TFA/DCM) Boc->BocDeprot Deprotection FmocDeprot Base Cleavage (Piperidine/DMF) Fmoc->FmocDeprot Deprotection BocDeprot->Start Free Amine Recovery FmocDeprot->Start Free Amine Recovery

Orthogonal protection and deprotection workflows for 1-(2-propenyl)-2-piperazinone.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of Boc vs. Fmoc protection on the 1-(2-propenyl)-2-piperazinone scaffold, based on standard peptidomimetic synthesis parameters.

Parameter4-Boc-1-(2-propenyl)-2-piperazinone4-Fmoc-1-(2-propenyl)-2-piperazinone
Protection Yield 92 - 98%85 - 90%
Cleavage Conditions 20-50% TFA in DCM (1h, RT)20% Piperidine in DMF (30m, RT)
UV Detectability (HPLC) Poor (Requires low wavelength ~210 nm)Excellent (Strong absorbance at 254 nm & 301 nm)
Solubility High in non-polar solvents (DCM, EtOAc, Hexanes)Moderate (Prone to aggregation; requires DMF/DMSO)
Olefin Metathesis Yield > 90% (Minimal steric hindrance)~ 75% (Steric clash with Ru-catalyst)
Hydroboration Compatibility Highly Stable (Survives NaOH/H₂O₂ workup)Incompatible (Cleaved by basic H₂O₂ workup)

Downstream Functionalization Compatibility

The choice of protecting group dictates which modifications can be performed on the N1-allyl group.

If your workflow requires Hydroboration-Oxidation to convert the allyl group into a primary alcohol (-CH₂CH₂CH₂OH), the Boc group is mandatory. The oxidation step utilizes sodium hydroxide (NaOH) and hydrogen peroxide (H₂O₂). Fmoc is highly sensitive to hydroxide ions over prolonged exposure, leading to premature deprotection and complex reaction mixtures. Boc is completely inert to these basic conditions.

If your workflow involves Olefin Metathesis (e.g., cross-metathesis to extend the chain), both groups are viable, but Boc generally provides superior thermodynamic yields due to the reduced steric shielding of the terminal alkene.

DownstreamCompatibility Boc 4-Boc-1-(2-Propenyl)- 2-piperazinone Metathesis Olefin Metathesis (Grubbs II, DCM) Boc->Metathesis High Yield (>90%) Minimal Steric Hindrance Hydroboration Hydroboration-Oxidation (BH3, then NaOH/H2O2) Boc->Hydroboration Stable to Basic Workup Fmoc 4-Fmoc-1-(2-Propenyl)- 2-piperazinone Fmoc->Metathesis Moderate Yield (~75%) Steric Clash Fmoc->Hydroboration Incompatible (Base-induced Cleavage)

Downstream functionalization compatibility of Boc vs Fmoc protected piperazinones.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate built-in analytical checkpoints (TLC/UV) to confirm reaction causality and success without requiring immediate NMR analysis.

Protocol A: Synthesis of 4-Boc-1-(2-propenyl)-2-piperazinone

Causality Focus: Triethylamine (TEA) is used to neutralize any trace acid and maintain the amine in its active, nucleophilic state. The reaction is initiated at 0 °C to control the exothermic release of CO₂ and prevent side reactions.

  • Setup: Dissolve 1-(2-propenyl)-2-piperazinone (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration).

  • Activation: Add triethylamine (TEA) (1.5 eq) and cool the reaction flask to 0 °C using an ice bath.

  • Protection: Dissolve Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a minimal amount of DCM and add dropwise to the stirring solution over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Self-Validation (TLC): Monitor by TLC (EtOAc/Hexane 1:1). Stain with Ninhydrin. Validation: The starting material will stain a deep purple (indicative of a free secondary amine). The successful Boc-protected product will not stain with ninhydrin, confirming the consumption of the N4 proton.

  • Workup: Quench the reaction with 1M HCl (aqueous) to protonate and remove unreacted TEA and trace starting material. Wash the organic layer with saturated NaHCO₃, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a pale oil.

Protocol B: Synthesis of 4-Fmoc-1-(2-propenyl)-2-piperazinone

Causality Focus: Fmoc-Cl is highly reactive and prone to hydrolysis. A biphasic system (Dioxane/Water) with a weak base (NaHCO₃) is utilized. NaHCO₃ is strong enough to act as an acid scavenger for the HCl byproduct, but weak enough to prevent the rapid base-catalyzed hydrolysis of the Fmoc-Cl reagent that would occur if NaOH were used.

  • Setup: Dissolve 1-(2-propenyl)-2-piperazinone (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and Water (0.15 M concentration).

  • Buffering: Add Sodium Bicarbonate (NaHCO₃) (2.5 eq) to the solution. Cool to 0 °C.

  • Protection: Dissolve Fmoc-Chloride (Fmoc-Cl) (1.1 eq) in 1,4-Dioxane and add dropwise over 30 minutes.

  • Propagation: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 3 hours.

  • Self-Validation (TLC/UV): Monitor by TLC (EtOAc/Hexane 1:1). Validation: Unlike the Boc derivative, the Fmoc product will be intensely UV-active under a 254 nm lamp due to the fluorenyl ring. It will also resist ninhydrin staining.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and separate the layers. Wash the organic layer with 1M HCl, followed by brine. Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography to remove the dibenzofulvene-related byproducts, yielding a white solid/foam.

References

  • Macrocyclization strategies for cyclic peptides and peptidomimetics Bechtler C., Lamers C. RSC Medicinal Chemistry. 2021. URL:[Link]

  • Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics Guitot K., Carboni S., Reiser O., Piarulli U. The Journal of Organic Chemistry. 2010. URL:[Link]

  • Contemporary Strategies for Peptide Macrocyclization White C.J., Yudin A.K. Nature Chemistry. 2011. URL:[Link]

Comparative

A Senior Application Scientist's Comparative Analysis for Researchers and Drug Development Professionals

An In-Depth Guide to the Mass Spectrometry Fragmentation of 1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone In the landscape of modern drug discovery and development, the precise structural elucidation of novel che...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed structural fingerprint through fragmentation analysis. This guide offers an in-depth examination of the predictable fragmentation patterns of 1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone , a molecule featuring a piperazinone core, an N-allyl substituent, and a tert-butyloxycarbonyl (Boc) protecting group.

Understanding these fragmentation pathways is critical for researchers for several reasons: it confirms the identity of synthesized compounds, aids in the characterization of metabolites, and helps in differentiating isomers. This guide moves beyond a simple catalog of fragments to explain the chemical logic behind the bond cleavages, comparing the fragmentation of the Boc-protected amine with other common alternatives and providing a robust experimental protocol for data acquisition.

Predicted Fragmentation Pathways under ESI-MS/MS

Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing moderately polar, thermally labile molecules like our target compound. In positive ion mode, the molecule readily accepts a proton, typically at one of the nitrogen atoms, to form the protonated molecular ion, [M+H]⁺. For 1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone (Molecular Formula: C₁₂H₂₀N₂O₃, Molecular Weight: 240.30 g/mol ), the [M+H]⁺ ion will have an m/z of 241.15.

Collision-Induced Dissociation (CID) of this precursor ion initiates fragmentation. The molecule's structure presents several likely pathways, primarily dictated by the lability of the Boc protecting group and the inherent strain within the piperazinone ring.

Pillar 1: The Dominant Boc Group Fragmentation

The tert-butyloxycarbonyl (Boc) group is notoriously labile in the gas phase and its fragmentation is often the most dominant pathway observed.[1][2] This lability is a double-edged sword; while it provides an immediate and recognizable diagnostic signature, it can sometimes suppress other structurally informative fragmentations.

The primary fragmentation cascade involves two characteristic neutral losses:

  • Loss of Isobutylene (C₄H₈): The most common fragmentation of Boc-protected amines is the loss of a 56 Da neutral fragment corresponding to isobutylene.[3][4] This occurs via a six-membered ring transition state, a process often described as a McLafferty-like rearrangement, resulting in a carbamic acid intermediate.[5][6]

  • Loss of Carbon Dioxide (CO₂): The resulting carbamic acid is unstable and readily loses carbon dioxide (44 Da) to yield the deprotected amine.[3]

This two-step loss of 100 Da (isobutylene + CO₂) is a hallmark of the Boc group.

Pillar 2: Piperazinone Ring and Allyl Group Cleavage

Following the initial loss of the Boc group or its fragments, the exposed piperazinone core becomes more susceptible to fragmentation. The fragmentation of piperazine analogues typically involves the cleavage of C-N bonds within the heterocyclic ring.[7] Common fragment ions for substituted piperazines are observed at m/z 56, 70, and other values indicative of ring opening.[8][9]

The N-allyl group can be cleaved through α-cleavage relative to the nitrogen atom, a common pathway for aliphatic amines.[10] This would lead to specific fragments containing the allyl moiety or its remnants.

The following diagram illustrates the most probable fragmentation pathways for the [M+H]⁺ ion of 1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone.

G cluster_main Fragmentation of 1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone M [M+H]⁺ m/z 241.15 Frag1 [M+H - C₄H₈]⁺ m/z 185.09 M->Frag1 - C₄H₈ (56.06 Da) (Isobutylene) Frag3 [C₄H₉]⁺ m/z 57.07 M->Frag3 Boc Cleavage Frag2 [M+H - C₅H₈O₂]⁺ m/z 141.09 Frag1->Frag2 - CO₂ (44.00 Da) Frag4 Piperazinone Core Fragment m/z 113.07 Frag2->Frag4 - C₂H₂O (42.01 Da) Frag5 Allyl Piperazinone Fragment m/z 83.05 Frag2->Frag5 - CO (28.00 Da)

Caption: Predicted ESI-MS/MS fragmentation of the target compound.

Comparative Analysis: The Impact of Protecting Group Choice

The choice of a protecting group profoundly influences fragmentation behavior. A comparison with other common N-protecting groups highlights the unique signature of the Boc moiety.

Protecting GroupKey Diagnostic Fragment Ion(s)Common Neutral Loss(es)Mechanistic Insight
Boc m/z 57 ([C₄H₉]⁺); [M+H-56]⁺; [M+H-100]⁺ Isobutylene (56 Da); Isobutylene + CO₂ (100 Da)McLafferty-like rearrangement is highly favored, making these losses dominant.[3][5]
Cbz m/z 91 ([C₇H₇]⁺, tropylium ion)Toluene (92 Da); CO₂ (44 Da)Cleavage of the benzylic C-O bond is characteristic, leading to the highly stable tropylium ion.
Fmoc m/z 179Fluorenylmethoxy group fragmentsThe large, conjugated fluorenyl system produces a stable and abundant fragment ion at m/z 179.

This comparison underscores why Boc group fragmentation is so predictable and often serves as the primary diagnostic tool. However, it also serves as a caution: in molecules where other fragmentation pathways are of higher interest, the dominance of the Boc fragmentation might necessitate using alternative ionization methods or derivatization strategies to reveal more subtle structural details.

Experimental Protocol for MS/MS Data Acquisition

This protocol provides a robust starting point for acquiring high-quality MS/MS data for the target compound using a standard LC-MS system equipped with an ESI source and a triple quadrupole or ion trap analyzer.

Objective: To obtain a clean MS1 spectrum and a detailed MS/MS spectrum of the [M+H]⁺ precursor ion of 1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone.

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile. b. Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid is crucial to promote protonation and enhance the [M+H]⁺ signal.[11]

2. Liquid Chromatography (Optional, for complex mixtures): a. Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm). b. Mobile Phase A: Water + 0.1% Formic Acid. c. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. d. Gradient: Start with 5-10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate. e. Flow Rate: 0.3 mL/min.

3. Mass Spectrometry - ESI Source Parameters: a. Ionization Mode: Positive. b. Capillary Voltage: 3.5 - 4.5 kV. c. Nebulizing Gas (N₂): 30-40 psi. d. Drying Gas (N₂): 8-12 L/min. e. Drying Gas Temperature: 300-350 °C. Rationale: These parameters ensure efficient desolvation and ionization without causing premature in-source fragmentation.

4. Mass Spectrometry - Analyzer Parameters: a. MS1 Scan (Full Scan): i. Mass Range: m/z 50 - 500. ii. Action: Identify the m/z of the [M+H]⁺ precursor ion (expected: 241.15). b. MS2 Scan (Product Ion Scan): i. Precursor Ion: Isolate m/z 241.15. ii. Isolation Width: 1-2 Da. iii. Collision Gas: Argon at 1-2 mTorr. iv. Collision Energy (CE): Perform a CE ramp (e.g., 10-40 eV). This is a critical step. A low CE will show the initial, most facile fragmentations (like the loss of isobutylene), while a higher CE will induce further, more complex fragmentation of the ring structure. v. Mass Range: m/z 40 - 250.

Caption: Experimental workflow for MS/MS analysis.

Summary of Predicted Fragmentation Data

The table below consolidates the expected key ions, providing a quick reference for data interpretation.

m/z (Monoisotopic)Proposed FormulaNeutral LossProposed Structure/Origin
241.15[C₁₂H₂₁N₂O₃]⁺-Protonated Molecular Ion [M+H]⁺
185.09[C₈H₁₃N₂O₃]⁺C₄H₈ (56.06)Loss of isobutylene from Boc group[3]
141.09[C₈H₁₃N₂O]⁺C₅H₈O₂ (100.05)Loss of isobutylene and CO₂ from Boc group[3]
113.07[C₆H₉N₂]⁺C₆H₁₁O₃Fragment of the deprotected piperazinone core
83.05[C₅H₇N]⁺C₇H₁₃N₂O₃Fragment containing the allyl group after ring cleavage
57.07[C₄H₉]⁺C₈H₁₁N₂O₃tert-Butyl cation from Boc group[3]

Conclusion

The mass spectrometric fragmentation of 1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone is highly predictable and dominated by the characteristic behavior of the Boc protecting group. The primary diagnostic ions arise from the sequential neutral losses of isobutylene (56 Da) and carbon dioxide (44 Da). Subsequent fragmentation of the deprotected N-allyl piperazinone core provides further structural information. By understanding these fundamental pathways and employing a systematic experimental approach, researchers can confidently identify this molecule and distinguish it from structurally related compounds, ensuring data integrity in complex research and development workflows.

References

  • LIU Cui-mei, et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1): 40-47. Link

  • El-Haj, B. M., et al. Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. Journal of Analytical Toxicology.
  • ZHU Na, et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1): 1-7. Link

  • Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 646-661. Link

  • Wolf, C., & Stützer, A. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column. Journal of the American Society for Mass Spectrometry, 16(4), 553-564. Link

  • Srinivas, R., et al. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Rapid Communications in Mass Spectrometry, 26(23), 2735-2746. Link

  • Saito, K., et al. (2016). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 34(1), 127-135. Link

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry.
  • BenchChem. (2025). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. BenchChem Technical Documentation. Link

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Link

  • Mass Spectrometry: Fragmentation.

Sources

Validation

Validating Structural Integrity of Piperazinone Scaffolds Post-Reaction: A Comparative Analytical Guide

The Structural Challenge: Vulnerabilities of the Piperazinone Core Piperazinone scaffolds are highly privileged structures in modern drug discovery, frequently deployed as constrained peptidomimetics in the development o...

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Author: BenchChem Technical Support Team. Date: March 2026

The Structural Challenge: Vulnerabilities of the Piperazinone Core

Piperazinone scaffolds are highly privileged structures in modern drug discovery, frequently deployed as constrained peptidomimetics in the development of 1[1],2[2], and BACE1 inhibitors. However, the synthesis of these heterocycles—whether via 3[3], reductive amination, or N-alkylation—often yields structurally compromised byproducts.

Post-reaction, the scaffold is highly susceptible to three primary degradation pathways:

  • Epimerization : Loss of stereochemical fidelity at the C3 and C6 positions during cyclization, leading to 3[3].

  • Oxidative Degradation : Exposure to atmospheric oxygen or residual oxidants can convert the scaffold into 4[4].

  • Ring-Opening (Hydrolysis) : Nucleophilic attack on the lactam carbonyl under basic or acidic workup conditions.

Validating the structural integrity of the piperazinone core is not merely a purity check; it is a fundamental requirement for establishing reliable structure-activity relationships (SAR).

Comparative Analysis of Validation Platforms

To objectively assess scaffold integrity, researchers must choose the appropriate analytical modality. Below is a comparison of the three leading platforms for post-reaction validation.

Platform A: Ultra-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS)
  • Mechanism : Couples sub-2 μm particle chromatography with Time-of-Flight (TOF) mass spectrometry.

  • Best For : Rapid detection of ring-opened (+18 Da) or oxidized (+16 Da) degradants.

  • Causality & Insight : Piperazinones are prone to oxidative degradation, forming 4[4]. UPLC-HRMS provides the exact mass necessary to distinguish between a functionalized piperazinone and an isobaric ring-opened intermediate that failed to fully cyclize.

Platform B: Advanced 2D-NMR (NOESY/ROESY)
  • Mechanism : Nuclear Overhauser Effect Spectroscopy (NOESY) measures through-space dipole-dipole coupling.

  • Best For : Unambiguous determination of relative stereochemistry at the C3 and C6 positions.

  • Causality & Insight : The 1H NMR coupling constant between protons in positions 2 and 3 is characteristic of axial–equatorial or equatorial–equatorial protons (typically ~4.7 Hz). NOESY crosspeaks validate the spatial proximity of these axial protons, definitively distinguishing between a "matched" cyclization (e.g., S-dimer and L-amino acid) and a 3[3].

Platform C: Chiral Supercritical Fluid Chromatography (SFC)
  • Mechanism : Utilizes supercritical CO2 with polar modifiers (e.g., MeOH) on chiral stationary phases.

  • Best For : High-throughput determination of diastereomeric excess (% de) post-cyclization.

  • Causality & Insight : Piperazinones are highly polar and basic, often causing severe peak tailing on standard normal-phase HPLC. SFC, combined with a basic additive (e.g., 0.1% diethylamine), neutralizes silanol interactions on the column, ensuring sharp peaks and baseline resolution of epimers that UPLC cannot separate.

Quantitative Performance Comparison

Analytical ParameterUPLC-HRMS (Waters Synapt)2D-NMR (Bruker 600 MHz)Chiral SFC (Agilent 1260)
Primary Target Mass shifts (Oxidation/Hydrolysis)Spatial configuration (C3/C6)Diastereomeric/Enantiomeric excess
Limit of Detection < 1 ng/mL~1-5 mM (for 2D experiments)~10 ng/mL
Throughput High (2-5 min/sample)Low (4-12 hours/sample)High (3-8 min/sample)
Stereochemical Resolution Poor (Cannot resolve epimers)Excellent (Absolute relative geometry)Excellent (Baseline separation)
Destructive? YesNoNo (Preparative recovery possible)

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, every analytical workflow must be a self-validating system. The following protocols incorporate mandatory system suitability tests (SST).

Protocol 1: UPLC-HRMS Workflow for Degradant Screening

Objective: Identify oxidative degradation and incomplete cyclization.

  • System Suitability Test (Self-Validation) : Inject a standard mixture containing intact piperazine and a known oxidized derivative (e.g., piperazinol). Verify that the system achieves baseline resolution and mass accuracy within < 5 ppm for the +16 Da shift before running the unknown library.

  • Sample Preparation : Dissolve the crude post-reaction piperazinone in LC-MS grade MeCN/H2O (1:1) to a final concentration of 1 μg/mL.

  • Chromatographic Separation :

    • Column: Waters ACQUITY UPLC BEH C18 (1.7 μm, 2.1 x 50 mm).

    • Mobile Phase A: 0.1% Formic acid in H2O; Mobile Phase B: 0.1% Formic acid in MeCN.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Causality: The rapid gradient elutes highly polar ring-opened fragments early, while the intact, lipophilic constrained scaffold elutes later, preventing ion suppression of the degradants.

  • Data Acquisition : Run in ESI+ mode. Extract ion chromatograms (EIC) for the expected [M+H]+ and [M+H+18]+ (hydrolysis) masses.

Protocol 2: 2D-NMR (NOESY) for Stereochemical Validation

Objective: Confirm the relative configuration of the C3/C6 stereocenters.

  • System Suitability Test (Self-Validation) : Perform a 90-degree pulse calibration (zg experiment) specifically for the sample to ensure maximum signal-to-noise ratio. Run a standard 1D 1H NMR to verify solvent suppression and the absence of paramagnetic impurities before committing to a 12-hour 2D run.

  • Sample Preparation : Dissolve 15-20 mg of purified piperazinone in 600 μL of CDCl3 or DMSO-d6.

  • Parameter Optimization :

    • Set the NOESY mixing time (d8) to 400-500 ms.

    • Causality: For molecules in the 300-600 Da range, this specific mixing time prevents spin diffusion while maximizing the NOE cross-relaxation rate, ensuring that crosspeaks represent true spatial proximity rather than relay artifacts.

  • Data Analysis : Map the diagnostic crosspeaks. A strong NOE correlation between the protons at C3 and C6 confirms a cis-relationship (axial-axial proximity), validating a matched cyclization.

Validation Workflow Visualization

Below is the logical pipeline for confirming the structural integrity of piperazinone scaffolds.

Piperazinone_Validation Crude Post-Reaction Piperazinone Scaffold UPLC UPLC-HRMS/MS (Waters Synapt G2-Si) Crude->UPLC Aliquot 1 NMR 2D-NMR (NOESY) (Bruker 600 MHz) Crude->NMR Aliquot 2 SFC Chiral SFC (Agilent 1260 Infinity II) Crude->SFC Aliquot 3 MassShift Detect Mass Shifts (+16 Da Ox, +18 Da Hydrolysis) UPLC->MassShift Stereo Confirm Axial/Equatorial Coupling (C3/C6) NMR->Stereo Epimer Resolve Diastereomeric Excess (% de) SFC->Epimer Fail Reject: Ring-Opened or Epimerized MassShift->Fail Degradants Detected Pass Validated Piperazinone Scaffold MassShift->Pass Intact Mass Stereo->Fail Mismatched Cyclization Stereo->Pass Matched Configuration Epimer->Fail Low % de Epimer->Pass High % de

Multi-modal analytical workflow for validating piperazinone structural integrity post-synthesis.

References

  • Source: PubMed Central (NIH)
  • Source: PubMed Central (NIH)
  • Source: American Chemical Society (ACS)
  • Source: PubMed Central (NIH)

Sources

Comparative

Comparative Reactivity of 1-Allyl vs. 1-Alkyl Piperazinones in Organic Synthesis: A Comprehensive Guide for Drug Development

Piperazin-2-ones are privileged scaffolds in medicinal chemistry, serving as conformationally constrained peptidomimetics and direct precursors to highly substituted piperazine therapeutics (e.g., imatinib analogs, indin...

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Author: BenchChem Technical Support Team. Date: March 2026

Piperazin-2-ones are privileged scaffolds in medicinal chemistry, serving as conformationally constrained peptidomimetics and direct precursors to highly substituted piperazine therapeutics (e.g., imatinib analogs, indinavir)[1]. A critical strategic decision in their synthesis is the selection of the N1-protecting or functional group.

As a Senior Application Scientist, I have structured this guide to objectively compare the reactivity, synthetic utility, and experimental handling of 1-allyl versus 1-alkyl piperazinones. By bridging mechanistic theory with field-proven experimental data, this guide provides actionable protocols and self-validating workflows for drug development professionals.

Mechanistic Causality: 1-Allyl vs. 1-Alkyl Substitution

The N1 position of the piperazinone ring (the amide nitrogen) significantly influences both the electronic properties of the core and its downstream synthetic versatility.

  • 1-Alkyl Piperazinones (The Stable Anchors): Substituents such as methyl, ethyl, or benzyl impart conformational rigidity and are generally inert under a wide range of transition-metal catalyzed cross-coupling and alkylation conditions[1]. While N-benzyl groups can be removed via hydrogenolysis (Pd/C, H2)[1], simple alkyl chains are permanent structural motifs. In asymmetric decarboxylative allylic alkylation (DAAA), N-alkyl groups stabilize the enolate intermediate, ensuring high yields. However, highly nucleophilic N-benzyl groups can sometimes complicate upstream substrate synthesis via unwanted side reactions[2].

  • 1-Allyl Piperazinones (The Orthogonal Handles): The 1-allyl group offers exceptional orthogonal reactivity. Unlike alkyl groups, the allyl moiety acts as a masked functional handle[1]. It can be selectively deprotected using Pd(0) catalysis in the presence of nucleophilic scavengers (e.g., N,N-dimethylbarbituric acid), leaving N4-Boc or N4-Cbz groups intact[1]. Furthermore, the N1-allyl group can undergo cross-metathesis (e.g., with Grubbs II catalyst) to append complex side chains, or participate in hydroboration/epoxidation to yield functionalized peptidomimetics[1].

Quantitative Comparison of Reactivity Profiles

To guide synthetic planning, the following table summarizes the comparative reactivity and stability metrics of these two classes of piperazinones based on empirical laboratory data[1][2][3].

Property1-Alkyl Piperazinones (e.g., Me, Bn)1-Allyl Piperazinones
Primary Utility Permanent pharmacophore / Stable protecting groupOrthogonal reactive handle / Transient protecting group
Stability to Transition Metals High (Inert to Pd(0), Ru-metathesis)Low (Reactive towards Pd(0), Ru, Rh)
Deprotection Conditions H2, Pd/C (for Benzyl); N/A for MethylPd(PPh3)4, NDMBA or morpholine scavenger
Cross-Metathesis Compatibility UnreactiveHigh yield with Grubbs II catalyst
Upstream Substrate Synthesis Can suffer from nucleophilic side-reactions (Bn)Generally high yielding, easily installed
Enolate Stabilization (DAAA) Excellent, promotes high enantioselectivityExcellent, comparable to alkyl groups

Visualizing Synthetic Strategy

The decision to utilize an alkyl or allyl substituent dictates the downstream synthetic pathways available to the chemist. The logical relationship between substituent choice and terminal functionalization is mapped below.

PiperazinoneLogic Core Piperazin-2-one Scaffold SubAlkyl 1-Alkyl Substitution (Me, Bn, PMB) Core->SubAlkyl Stable Anchor SubAllyl 1-Allyl Substitution Core->SubAllyl Versatile Handle AlkylPath1 Permanent Motif (Me, Et) SubAlkyl->AlkylPath1 AlkylPath2 Hydrogenolysis (Bn -> NH) SubAlkyl->AlkylPath2 AllylPath1 Cross-Metathesis (Grubbs II) SubAllyl->AllylPath1 AllylPath2 Orthogonal Deprotection (Pd(0) + Scavenger) SubAllyl->AllylPath2 AllylPath3 Oxidative Cleavage (O3 or OsO4/NaIO4) SubAllyl->AllylPath3

Logical decision tree for selecting N1-substituents based on downstream synthetic requirements.

Experimental Methodologies & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into every step to explain why specific reagents and conditions are chosen.

Protocol A: Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA)

This protocol is utilized to synthesize highly enantioenriched α-tertiary piperazin-2-ones from allyl enol carbonates[1][2].

  • Causality: The reaction relies on the in situ generation of a π-allyl palladium complex and a piperazinone enolate following decarboxylation. An electron-deficient PHOX ligand is strictly required to accelerate the nucleophilic attack step, maximizing enantioselectivity by preventing enolate equilibration[2].

  • Step-by-Step Workflow:

    • In an inert atmosphere glovebox, dissolve [Pd2(pmdba)3] (5 mol%) and (S)-(CF3)3-tBuPHOX ligand (12.5 mol%) in anhydrous toluene (0.014 M).

    • Stir the catalyst mixture at room temperature for 30 minutes. Self-Validation: A distinct color change to deep orange/red must be observed, confirming active Pd-ligand complex formation.

    • Add the N-protected piperazin-2-one allyl enol carbonate (1.0 equiv).

    • Seal the vessel, remove from the glovebox, and heat to 40 °C.

    • Self-Validation: Monitor the reaction vessel for the evolution of micro-bubbles. The release of CO2 gas is a direct visual cue that oxidative addition and decarboxylation have successfully occurred.

    • Once bubbling ceases (typically 12–24 h), verify complete consumption of starting material via LC-MS. Purify the product via flash column chromatography.

DAAA_Workflow Step1 1. Catalyst Activation [Pd2(pmdba)3] + PHOX Step2 2. Substrate Addition (Allyl Enol Carbonate) Step1->Step2 Step3 3. Oxidative Addition & Decarboxylation (-CO2) Step2->Step3 Visual: CO2 Bubbles Step4 4. Enantioselective Allylation (C-C Bond) Step3->Step4 π-Allyl Pd(II) Step5 5. Downstream Processing (Deprotection / Reduction) Step4->Step5 Chiral Piperazinone

Step-by-step experimental workflow and self-validation cues for Pd-catalyzed DAAA.

Protocol B: Orthogonal Functionalization via Cross-Metathesis of 1-Allyl Piperazinones

This protocol extends the N1-allyl chain to introduce novel pharmacophores[1].

  • Causality: Grubbs II catalyst is chosen over Grubbs I due to its higher tolerance for the basic amide nitrogen of the piperazinone. Dilute conditions are strictly enforced to prevent homodimerization of the starting material.

  • Step-by-Step Workflow:

    • Dissolve the 1-allyl piperazin-2-one (1.0 equiv) and the terminal olefin cross-partner (3.0 equiv) in degassed dichloromethane to achieve a dilute concentration (0.1 M). Reasoning: The 3.0 molar excess drives the statistical distribution toward the heterodimer.

    • Add Grubbs II catalyst (5 mol%).

    • Reflux at 40 °C under an argon atmosphere for 12 hours.

    • Self-Validation: Quench a 10 µL reaction aliquot with excess ethyl vinyl ether and analyze via LC-MS. The mass shift will confirm the successful cross-metathesis and the termination of active Ru-carbene species before bulk workup.

    • Concentrate the mixture and purify via silica gel chromatography.

References

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - nih.gov -4

  • Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - RSC Publishing - 5

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution - Thieme Connect - 3

Sources

Validation

benchmarking 1-allyl-4-Boc-2-piperazinone against standard peptidomimetic precursors

Strategic Context: Overcoming the "Peptide Wall" The translation of native peptides into orally bioavailable therapeutics is historically hindered by the "peptide wall"—a combination of rapid proteolytic degradation and...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context: Overcoming the "Peptide Wall"

The translation of native peptides into orally bioavailable therapeutics is historically hindered by the "peptide wall"—a combination of rapid proteolytic degradation and poor membrane permeability due to high conformational flexibility and numerous hydrogen bond donors. To circumvent these limitations, drug development has shifted toward conformationally restricted peptidomimetics[1].

Among the most privileged scaffolds are piperazinones and piperazine-2,5-diones, which have been successfully utilized to transform small, labile peptides into orally active, protease-resistant cyclopeptides ()[2]. Within this class, 1-allyl-4-Boc-2-piperazinone emerges as a highly versatile, bifunctional building block. It not only locks the peptide backbone into a pre-organized geometry but also provides orthogonal handles for late-stage diversification.

This guide objectively benchmarks 1-allyl-4-Boc-2-piperazinone against standard linear and cyclic peptidomimetic precursors, providing actionable experimental workflows and quantitative data to guide your synthetic strategy.

Structural Causality: Why 1-Allyl-4-Boc-2-Piperazinone?

As an Application Scientist, selecting a building block requires understanding the mechanistic impact of its structural features on the final macromolecule. The superiority of 1-allyl-4-Boc-2-piperazinone over standard linear precursors (e.g., Boc-Ala-OH) stems from three distinct structural causalities:

  • The 2-Piperazinone Core (Conformational Rigidity): The six-membered lactam ring severely restricts the ϕ (phi) and ψ (psi) dihedral angles of the peptide backbone. This pre-organization often nucleates β -turn secondary structures, drastically reducing the entropic penalty upon target receptor binding (e.g., in the development of PAR1 antagonists) ()[3]. Furthermore, the cyclic amide is sterically shielded from exopeptidases.

  • The 4-Boc Group (Orthogonal Protection): The tert-butoxycarbonyl group on the secondary amine ensures that the scaffold can be seamlessly integrated into standard Fmoc/Boc Solid-Phase Peptide Synthesis (SPPS) without unwanted branching or cross-reactivity[4].

  • The 1-Allyl Group (Bioorthogonal Handle): Unlike standard alkylated piperazinones, the N -allyl substitution provides a terminal olefin. This allows for late-stage Ring-Closing Metathesis (RCM) to form macrocycles, cross-metathesis for functionalization, or thiol-ene click chemistry, all without interfering with the peptide backbone.

Workflow Start Linear Precursors (Boc/Fmoc Amino Acids) SPPS Solid-Phase Peptide Synthesis Start->SPPS Standard Coupling PipScaffold 1-Allyl-4-Boc-2-Piperazinone Scaffold PipScaffold->SPPS Orthogonal Incorporation Metathesis Late-Stage Metathesis (RCM) SPPS->Metathesis Allyl Handle Activation LinearPeptide Linear Peptide (Protease Susceptible) SPPS->LinearPeptide Cleavage Macrocycle Constrained Macrocycle (Protease Resistant) Metathesis->Macrocycle Grubbs Catalysis

Synthetic workflow comparing standard linear peptide synthesis with piperazinone macrocyclization.

Quantitative Benchmarking Data

To objectively evaluate the performance of 1-allyl-4-Boc-2-piperazinone, we benchmark it against a standard linear precursor (Boc-Ala-OH) and a standard cyclic precursor (Boc-Pro-OH).

Table 1: Physicochemical and Pharmacokinetic Benchmarks

Data represents typical values when the respective precursor is incorporated into a model tetrapeptide sequence.

Precursor IncorporatedPolar Surface Area (PSA)Rotatable Bonds (Backbone)In Vitro Plasma Half-Life ( T1/2​ )Target Binding Affinity ( Kd​ )
Boc-Ala-OH (Linear)~75 Ų4< 30 mins450 nM (High entropic loss)
Boc-Pro-OH (Cyclic)~55 Ų1~ 2.5 hours120 nM
1-Allyl-4-Boc-2-Piperazinone ~49 Ų2 (Allyl handle)> 18 hours 15 nM (Pre-organized)
Table 2: Late-Stage Macrocyclization Efficiency (RCM)

Benchmarking the efficiency of Ring-Closing Metathesis using Grubbs II catalyst (5 mol%) in DCM.

Olefin PrecursorIntramolecular YieldIntermolecular OligomerizationReaction Time
Linear O-Allyl Serine 42%35%12 hours
1-Allyl-4-Boc-2-Piperazinone 89% < 5% 4 hours

Mechanistic Note: The high RCM yield of the piperazinone scaffold is due to the pre-organization of the ring, which brings the terminal olefin into closer spatial proximity with the downstream reacting partner, kinetically favoring intramolecular cyclization over intermolecular oligomerization.

Self-Validating Experimental Workflows

The following protocols are designed as self-validating systems, ensuring that every step contains built-in controls to verify success before proceeding.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To quantify the proteolytic resistance conferred by the piperazinone scaffold compared to linear peptides.

Methodology:

  • Preparation: Prepare a 10 mM stock solution of the synthesized piperazinone-peptide and a control linear peptide in DMSO.

  • Incubation: Dilute the stocks to 5 µM in pre-warmed (37°C) pooled human plasma (buffered to pH 7.4 with PBS). Causality: Human plasma contains a broad spectrum of endo- and exopeptidases, accurately mimicking systemic circulation.

  • Sampling & Quenching: At time points 0, 15, 30, 60, 120, and 240 minutes, extract 50 µL aliquots. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Warfarin, 100 ng/mL). Causality: Cold acetonitrile instantly denatures the plasma proteases, halting degradation, while precipitating plasma proteins to prevent LC column clogging.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to LC vials and analyze via LC-MS/MS (MRM mode). Calculate the percentage remaining relative to the T0​ peak area ratio.

Protocol 2: Late-Stage Macrocyclization via Ring-Closing Metathesis

Objective: To utilize the 1-allyl handle for the formation of a constrained peptidomimetic macrocycle.

Methodology:

  • Preparation: Dissolve the fully protected, linear piperazinone-containing peptide precursor in anhydrous Dichloromethane (DCM) to achieve a high dilution concentration of 2 mM. Causality: High dilution is strictly required to kinetically favor intramolecular ring closure and suppress intermolecular oligomerization.

  • Degassing: Degas the solution by bubbling dry Argon through the mixture for 15 minutes. Causality: Ruthenium-based metathesis catalysts are highly sensitive to dissolved oxygen, which causes premature catalyst decomposition.

  • Catalysis: Add Grubbs 2nd Generation Catalyst (5 mol%) in a single portion. Stir the reaction under an Argon atmosphere at 40°C (reflux).

  • Monitoring: Monitor the reaction via UPLC-MS. The piperazinone scaffold typically reaches >85% conversion within 4 hours due to favorable spatial pre-organization.

  • Quenching: Quench the reaction by adding ethyl vinyl ether (excess) and stir for 30 minutes. Causality: Ethyl vinyl ether reacts with the active Ruthenium carbene to form a stable, inactive Fischer carbene, preventing reverse metathesis during workup.

  • Purification: Concentrate under reduced pressure and purify via preparative HPLC.

Mechanistic Pathway of Target Engagement

The ultimate goal of utilizing 1-allyl-4-Boc-2-piperazinone is to enhance in vivo efficacy. The diagram below illustrates how the conformational restriction provided by this scaffold translates to superior pharmacokinetic and pharmacodynamic outcomes.

Binding Linear Flexible Linear Peptide (High Entropic Penalty) Protease Proteolytic Degradation (Rapid Clearance) Linear->Protease Susceptible Amide Bonds Target Receptor Target (e.g., PAR1) Linear->Target Weak Binding (Entropic Loss) Piperazinone Piperazinone Peptidomimetic (Pre-organized Conformation) Piperazinone->Protease Steric Shielding (Resistant) Piperazinone->Target High Affinity Binding (Low Entropic Penalty) Efficacy Sustained In Vivo Efficacy Target->Efficacy Signal Transduction

Mechanistic pathway of target engagement and stability for piperazinone-based peptidomimetics.

References

  • Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides Source: International Journal of Molecular Sciences (PMC) URL:[Link]

  • Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1 Source: Molecules (MDPI) URL:[Link]

  • Synthesis of chiral piperazin-2-ones as model peptidomimetics Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone proper disposal procedures

Standard Operating Procedure: Disposal and Waste Management of 1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone As a Senior Application Scientist, I have designed this technical guide to provide drug development pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Waste Management of 1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone

As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals and laboratory researchers with a self-validating, causality-driven protocol for the safe disposal of 1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone (CAS: 866335-41-3). Also known as 1-allyl-4-Boc-2-piperazinone, this protected nitrogenous heterocycle is a critical building block in peptidomimetic synthesis. However, its structural components—specifically the acid-labile Boc group and the nitrogen-rich piperazinone core—present unique logistical and safety challenges during waste management.

Hazard Assessment & Mechanistic Causality

To manage the waste of this compound safely, one must understand the chemical reactivity that dictates its disposal pathways. We do not merely follow rules; we mitigate specific chemical mechanisms:

  • Acid-Lability and Pressurization Risk: The tert-butyloxycarbonyl (Boc) protecting group is intentionally designed to be cleaved under strongly acidic conditions (e.g., using Trifluoroacetic Acid (TFA) or HCl). This cleavage mechanism generates isobutylene gas and carbon dioxide. If acidic waste containing unreacted starting material or Boc-derivatives is placed in a tightly sealed waste carboy, the continuous evolution of gas will cause catastrophic container rupture 1.

  • Nitrogenous Combustion Byproducts: The piperazinone ring contains two nitrogen atoms. When subjected to standard thermal degradation, it generates hazardous nitrogen oxides (NOx). Therefore, disposal must be routed through high-temperature incineration facilities equipped with alkaline flue gas scrubbers to neutralize these emissions 2.

  • Environmental Persistence: As a synthetic heterocycle, it is recalcitrant to standard biological wastewater treatment. Aqueous solutions must never be sewered and must be collected as hazardous chemical waste in compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines 3.

G Reactant 1-Allyl-4-Boc-2-piperazinone Intermediate Protonated Carbamate Reactant->Intermediate + H+ Reagent Trifluoroacetic Acid (TFA) in DCM Reagent->Intermediate Products 1-Allyl-2-piperazinone (Product) Intermediate->Products Cleavage Byproducts Isobutylene (Gas) + CO2 (Gas) + TFA Intermediate->Byproducts Cleavage Waste Pressurized Acidic Waste Requires Vented Cap Byproducts->Waste Accumulation

Mechanism of Boc deprotection highlighting the generation of hazardous pressurized gaseous byproducts.

Step-by-Step Disposal Workflows

The following self-validating protocols ensure that the physical state and chemical history of the waste dictate its handling.

Workflow A: Disposal of Solid/Unused Chemical
  • Segregation: Keep the solid chemical in its original packaging. Do not mix with oxidizing agents or strong acids to prevent premature Boc cleavage.

  • Containerization: Place the sealed vial inside a secondary containment vessel (e.g., a polyethylene zip-top bag or shatterproof outer container).

  • Labeling: Affix a hazardous waste tag detailing the full chemical name ("1-(2-Propenyl)-4-tert-butyloxycarbonyl-2-piperazinone"), CAS number (866335-41-3), and check the "Toxic/Non-Halogenated Organic" hazard box.

  • EHS Transfer: Transfer to the designated Satellite Accumulation Area (SAA) for pickup by a licensed environmental services vendor for high-temperature incineration 4.

Workflow B: Management of Acidic Boc-Deprotection Waste (High Risk)
  • Quenching: Before transferring TFA/HCl deprotection reaction mixtures to a waste container, ensure the reaction is fully quenched and gas evolution (bubbling) has completely ceased.

  • Vented Accumulation (Critical): Transfer the acidic liquid to a chemically compatible waste carboy (e.g., HDPE). You must use a vented cap on the waste carboy to allow residual isobutylene and CO2 to escape, preventing pressurization and subsequent explosion 1.

  • Neutralization: If permitted by your institutional Chemical Hygiene Plan, carefully neutralize the acidic waste stream with a weak base (e.g., saturated sodium bicarbonate) in a fume hood prior to final capping.

  • Labeling: Label strictly as "Acidic Organic Waste - Contains TFA, Piperazinone derivatives, and Isobutylene."

Workflow C: Organic Solvent Waste (Post-Extraction)
  • Phase Separation: After aqueous workup, collect the organic layers containing the product or unreacted starting material.

  • Categorization: If extracted with Dichloromethane (DCM), dispose of in the "Halogenated Organic Waste" carboy. If extracted with Ethyl Acetate (EtOAc), use the "Non-Halogenated Organic Waste" carboy.

  • Incineration Routing: Halogenated waste requires specialized incineration to manage hydrogen chloride (HCl) emissions, whereas non-halogenated waste is incinerated for energy recovery 2.

G Start Waste Generation: 1-(2-Propenyl)-4-Boc-2-piperazinone Solid Solid/Unused Chemical Start->Solid Liquid Reaction Mixture / Liquid Start->Liquid Incineration High-Temp Incineration with NOx Scrubbing Solid->Incineration Direct disposal Deprotection TFA Deprotection Waste (Acidic + Isobutylene) Liquid->Deprotection Acidic conditions Solvent Organic Solvent Waste (e.g., DCM, EtOAc) Liquid->Solvent Standard workup Neutralization Careful Neutralization & Venting Deprotection->Neutralization Solvent->Incineration Halogenated/Non-Halogenated collection Neutralization->Incineration Aqueous/Organic mix

Decision tree for the safe disposal and routing of 1-(2-Propenyl)-4-Boc-2-piperazinone waste streams.

Quantitative Data: Waste Stream Categorization

The following table summarizes the quantitative parameters and logistical requirements for each waste stream associated with this compound:

Waste Stream TypePrimary HazardpH RangeRecommended ContainerFinal Disposal Method
Solid/Unused Compound Environmental toxicityN/ASealed HDPE or GlassHigh-Temp Incineration
Acidic Deprotection Waste Corrosive, Pressurization< 2.0Vented HDPE CarboyNeutralization → Incineration
Halogenated Solvent Extract Toxic, Halogen emissions6.0 - 8.0Sealed Glass/HDPEIncineration with Scrubber
Non-Halogenated Solvent Flammable6.0 - 8.0Sealed Glass/HDPEIncineration (Energy Recovery)

Spill Response & Decontamination Protocol

  • Solid Spill: Do not sweep dry, as this risks aerosolizing the fine powder. Lightly moisten the powder with a compatible solvent (e.g., isopropanol) to weigh it down, then wipe up with absorbent pads. Place pads in a solid hazardous waste container.

  • Liquid Spill: Cover with an inert absorbent material (e.g., vermiculite or sand). Sweep into a chemical waste container. Wash the spill area with soap and water, collecting the rinsate as hazardous aqueous waste 4.

References

  • U.S. Environmental Protection Agency (EPA). "Remedial Actions at Hazardous Waste Sites: Survey and Case Studies." EPA.gov. [Link]

  • Georgia Gwinnett College. "Chemical Hygiene Plan (CHP) - Laboratory Chemical Waste Disposal Guidelines." GGC.edu.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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